5-Fluoro-2-methyl-4-nitropyridine 1-oxide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNXTHJYONDSFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=[N+]1[O-])F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599237 | |
| Record name | 5-Fluoro-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113209-88-4 | |
| Record name | 5-Fluoro-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluoro-2-methyl-4-nitropyridine 1-oxide physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this document also outlines standardized experimental protocols for the determination of key physical properties, drawing upon established methodologies for similar organic compounds. Furthermore, a general synthesis and characterization workflow for nitropyridine N-oxides is presented.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅FN₂O₃ | [1] |
| Molecular Weight | 172.11 g/mol | [1] |
| Physical State | Solid | [2] |
| Appearance | Yellow solid | [2] |
| Boiling Point | 422.4 ± 40.0 °C (Predicted at 760 Torr) | [2] |
| Density | 1.48 ± 0.1 g/cm³ (Predicted at 20 °C, 760 Torr) | |
| Melting Point | Not available | |
| Solubility | Not available | |
| Storage Condition | Sealed in dry, Store in Refrigerator (2 to 8 °C) |
Experimental Protocols
Detailed experimental data for this compound is scarce. Therefore, this section provides generalized, standard protocols for determining the key physical properties of a solid organic compound of this nature.
Determination of Melting Point
The melting point is a critical indicator of purity for a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Vernier Melt Station or similar)[3]
-
Capillary tubes
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of approximately 10-20 °C per minute for a preliminary, rapid determination.
-
Observe the sample and note the approximate temperature at which it melts.
-
Allow the apparatus to cool.
-
Prepare a new sample and set the apparatus to heat, starting from a temperature approximately 20 °C below the estimated melting point. This time, use a slower heating rate of 1-2 °C per minute to ensure accuracy.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.[3]
Determination of Solubility
Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a saturated solution.
Apparatus:
-
Test tubes and rack
-
Vortex mixer
-
Graduated cylinders or pipettes
-
Analytical balance
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
To a test tube, add a precisely weighed amount of this compound (e.g., 10 mg).
-
Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution to see if the solid has completely dissolved.
-
If the solid has dissolved, the compound is soluble to at least 10 mg/mL in that solvent.
-
If the solid has not completely dissolved, continue adding the solvent in measured increments, with agitation after each addition, until the solid dissolves completely. Record the total volume of solvent used to calculate the solubility.
-
If the solid remains undissolved after adding a significant volume of solvent (e.g., 10 mL), it can be classified as sparingly soluble or insoluble.
-
The process can be repeated with different solvents to create a solubility profile. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined by a suitable analytical method like UV-Vis spectroscopy or HPLC.
Synthesis and Characterization Workflow
While a specific synthesis protocol for this compound is not detailed in the available literature, a general pathway for the synthesis of related nitropyridine N-oxides can be inferred. The following diagram illustrates a typical workflow from synthesis to characterization.
Caption: General synthesis and characterization workflow.
Physical Property Determination Workflow
The following diagram outlines the logical flow for determining the fundamental physical properties of a newly synthesized solid organic compound.
Caption: Workflow for physical property determination.
Applications in Drug Discovery and Research
Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance pharmacokinetic profiles and binding affinities to biological targets.[4][5] Pyridine N-oxides themselves have been investigated for a range of biological activities, including antibacterial properties.[6]
However, no specific biological activities, signaling pathway involvements, or detailed experimental workflows for this compound have been reported in the reviewed scientific literature. Its primary role appears to be that of a chemical building block for the synthesis of more complex molecules. Further research would be required to elucidate any potential biological applications.
References
An In-depth Technical Guide to 5-Fluoro-2-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a generalized synthesis protocol for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. Due to the limited availability of public data, this document focuses on the fundamental chemical aspects of the compound.
Chemical Structure and Properties
This compound is a substituted pyridine N-oxide. The presence of a fluorine atom, a methyl group, and a nitro group on the pyridine N-oxide core suggests a compound with potential for further chemical modification and exploration in various research applications.
Chemical Structure:
To the best of current knowledge, a definitive canonical SMILES string for this compound is not publicly available in major chemical databases. Based on its IUPAC name, a plausible SMILES string is: CC1=NC=C(C(=C1)F)--INVALID-LINK--[O-].[O-]. This allows for the generation of the following two-dimensional structure.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties:
A summary of the available and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C6H5FN2O3 | [1] |
| Molecular Weight | 172.11 g/mol | [1] |
| CAS Number | 113209-88-4 | [1] |
| Appearance | Yellow Solid | [1] |
| Predicted Boiling Point | 422.4 ± 40.0 °C at 760 Torr | [1] |
| Predicted Density | 1.48 ± 0.1 g/cm³ | [1] |
Experimental Protocols: Synthesis
While a specific, validated experimental protocol for the synthesis of this compound is not available in published literature, a general and plausible synthetic route would involve the nitration of the corresponding precursor, 5-fluoro-2-methylpyridine 1-oxide. The following protocol is a generalized procedure for the nitration of pyridine N-oxides and should be adapted and optimized for this specific substrate.
Generalized Protocol for the Nitration of a Substituted Pyridine N-oxide:
This protocol is based on established methods for the nitration of pyridine N-oxides using a mixture of fuming nitric acid and concentrated sulfuric acid.
Materials:
-
5-fluoro-2-methylpyridine 1-oxide (starting material)
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Saturated sodium carbonate solution (Na₂CO₃)
-
Acetone
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Internal thermometer
-
Addition funnel with pressure equalization
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a stoichiometric excess of fuming nitric acid to a cooled (ice bath) and stirring volume of concentrated sulfuric acid. Allow the mixture to come to room temperature before use.
-
Reaction Setup: In the three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, place the starting material, 5-fluoro-2-methylpyridine 1-oxide.
-
Nitration Reaction:
-
Gently heat the starting material to approximately 60°C.
-
Slowly add the prepared nitrating mixture dropwise from the addition funnel to the stirred starting material. The rate of addition should be controlled to maintain the reaction temperature.
-
After the addition is complete, heat the reaction mixture to a temperature typically between 100-130°C for several hours. The optimal temperature and reaction time will need to be determined empirically, for example, by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice in a large beaker.
-
Slowly and cautiously neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is neutral to slightly basic. Be aware of vigorous gas evolution (CO₂).
-
The product, this compound, is expected to precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
The aqueous filtrate can be extracted with a suitable organic solvent like dichloromethane to recover any dissolved product.
-
The collected solid can be further purified by recrystallization from a suitable solvent, such as acetone or an ethanol/water mixture.
-
Dry the purified product under vacuum.
-
Logical Workflow for the Generalized Synthesis:
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity, potential signaling pathway interactions, or any established experimental workflows for this compound. The presence of the fluoropyridine and nitro functional groups suggests potential for biological activity, as these motifs are present in various bioactive molecules. However, without experimental data, any discussion of its biological role would be purely speculative.
Conclusion
This compound is a chemical compound with defined basic properties but limited publicly available data regarding its synthesis and biological function. The provided generalized synthesis protocol offers a starting point for its preparation, which would require further optimization and validation. Future research is needed to elucidate its chemical reactivity, spectroscopic characteristics, and potential biological activities to understand its utility for researchers, scientists, and drug development professionals.
References
5-Fluoro-2-methyl-4-nitropyridine 1-oxide CAS number 113209-88-4
CAS Number: 113209-88-4
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates available information and presents predictive data based on analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into its physicochemical properties, a proposed synthesis protocol, predicted spectroscopic data, and potential areas of application.
Introduction
Fluorinated heterocyclic compounds are of significant interest in the pharmaceutical industry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Pyridine N-oxides are also a well-established class of compounds with diverse biological activities. The combination of these features in this compound suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. The nitro group can serve as a versatile handle for further chemical modifications or may contribute directly to the biological profile of the molecule.
Physicochemical and Safety Data
The known properties and safety information for this compound are summarized below. It is important to note that some of the physical properties are predicted values.
Table 1: Physicochemical Properties [1]
| Property | Value | Source |
| Molecular Formula | C₆H₅FN₂O₃ | - |
| Molecular Weight | 172.11 g/mol | - |
| Appearance | Yellow Solid | [1] |
| Boiling Point | 422.4 ± 40.0 °C (at 760 Torr) | Predicted |
| Density | 1.48 ± 0.1 g/cm³ (at 20 °C) | Predicted |
| Storage | Store in a refrigerator (2 to 8 °C), sealed in a dry environment. | [1] |
Table 2: Safety and Hazard Information [1]
| Category | Information |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation) |
| Purity (Typical) | ≥95% |
Synthesis
Proposed Experimental Protocol: Nitration of 5-Fluoro-2-methylpyridine 1-oxide
This protocol is analogous to the synthesis of similar compounds, such as 2-chloro-5-methyl-4-nitropyridine-1-oxide.
Reagents:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a measured amount of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath to 0-5 °C.
-
Slowly add the starting material, 5-Fluoro-2-methylpyridine 1-oxide, to the cold sulfuric acid with continuous stirring. Ensure the temperature remains low.
-
Once the starting material is fully dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, monitoring by TLC is recommended) for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is neutral to slightly basic.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or chloroform, multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Caption: Proposed workflow for the synthesis of this compound.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two signals in the aromatic region and one signal for the methyl group.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | ~8.2-8.4 | d | J(H,F) ≈ 3-5 |
| H-6 | ~8.0-8.2 | s | - |
| CH₃ | ~2.5-2.7 | s | - |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be influenced by the electron-withdrawing effects of the nitro group, the N-oxide, and the fluorine atom.
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~150-155 |
| C-3 | ~120-125 |
| C-4 | ~140-145 |
| C-5 | ~155-160 (d, J(C,F) ≈ 240-260 Hz) |
| C-6 | ~115-120 |
| CH₃ | ~17-20 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the nitro group, the N-oxide bond, and the C-F bond.
Table 5: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Asymmetric NO₂ stretch | ~1520-1560 |
| Symmetric NO₂ stretch | ~1340-1360 |
| N-O stretch (N-oxide) | ~1250-1300 |
| C-F stretch | ~1000-1100 |
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Table 6: Predicted Mass Spectrum Data
| Ion | Predicted m/z |
| [M]⁺ | 172.03 |
| [M-O]⁺ | 156.03 |
| [M-NO₂]⁺ | 126.04 |
Reactivity and Potential Applications
This compound is a versatile intermediate for organic synthesis. The nitro group can be reduced to an amine, which can then undergo a variety of transformations. The fluorine atom can be displaced by nucleophiles, although the N-oxide may deactivate the ring towards certain nucleophilic substitutions.
Caption: Potential reaction pathways for this compound.
Given its structural features, this compound could be a valuable precursor in the synthesis of biologically active molecules. The fluorinated pyridine motif is present in numerous approved drugs. The nitroaromatic structure also suggests potential for applications in areas such as hypoxia-activated prodrugs. Further research is warranted to explore its utility in:
-
Scaffold for Medicinal Chemistry: As a building block for the synthesis of kinase inhibitors, anti-infective agents, and other therapeutic compounds.
-
Probing Biological Pathways: The compound could be used to develop chemical probes to investigate signaling pathways where fluorinated pyridines may play a role.
Conclusion
This compound is a chemical entity with significant potential for applications in drug discovery and organic synthesis. While comprehensive experimental data is currently lacking in the public domain, this technical guide provides a foundational understanding of its properties, a proposed synthetic route, and predicted spectral data based on sound chemical principles and analogy to related structures. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and biological activity of this promising compound.
Disclaimer: The experimental protocol and spectroscopic data presented in this guide are proposed and predicted, respectively. Any laboratory work should be conducted with appropriate safety precautions and by qualified personnel.
References
Synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic pathway for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a valuable intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a direct published synthesis for this specific molecule, this guide outlines a robust, two-step synthetic route commencing from the commercially available precursor, 5-fluoro-2-methylpyridine. The methodologies presented are adapted from established and analogous procedures for the N-oxidation and subsequent nitration of substituted pyridine derivatives.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
N-Oxidation: The initial step involves the oxidation of the nitrogen atom of the pyridine ring of 5-fluoro-2-methylpyridine to form the corresponding N-oxide.
-
Nitration: The resulting 5-fluoro-2-methylpyridine 1-oxide is then subjected to electrophilic nitration to introduce a nitro group at the C4-position of the pyridine ring.
Caption: Proposed two-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis, based on analogous and well-documented procedures.
| Parameter | Step 1: N-Oxidation | Step 2: Nitration |
| Starting Material | 5-Fluoro-2-methylpyridine | 5-Fluoro-2-methylpyridine 1-oxide |
| Reagents | m-Chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq) | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Solvent | Dichloromethane (DCM) or Chloroform (CHCl3) | Concentrated Sulfuric Acid |
| Reaction Temperature | 0 °C to room temperature | 80 - 100 °C |
| Reaction Time | 12 - 24 hours | 2 - 4 hours |
| Work-up | Aqueous sodium thiosulfate and sodium bicarbonate wash, extraction with organic solvent | Pouring onto ice, neutralization with a base (e.g., Na2CO3), extraction |
| Purification | Column chromatography or recrystallization | Recrystallization or column chromatography |
| Expected Yield | 80 - 95% | 70 - 85% |
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis.
Step 1: Synthesis of 5-Fluoro-2-methylpyridine 1-oxide
This procedure is adapted from standard N-oxidation methods for pyridine derivatives.
Materials:
-
5-Fluoro-2-methylpyridine
-
m-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve 5-fluoro-2-methylpyridine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add m-chloroperoxybenzoic acid (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 5-fluoro-2-methylpyridine 1-oxide by column chromatography on silica gel or by recrystallization.
Caption: Experimental workflow for the N-oxidation of 5-fluoro-2-methylpyridine.
Step 2: Synthesis of this compound
This protocol is based on established methods for the nitration of pyridine N-oxides.
Materials:
-
5-Fluoro-2-methylpyridine 1-oxide
-
Concentrated sulfuric acid (H2SO4, 98%)
-
Concentrated nitric acid (HNO3, 70%)
-
Ice
-
Sodium carbonate (Na2CO3) or other suitable base
-
Chloroform (CHCl3) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, carefully add 5-fluoro-2-methylpyridine 1-oxide (1.0 eq) to chilled concentrated sulfuric acid.
-
Stir the mixture until complete dissolution.
-
In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.
-
Cool the solution of the N-oxide in sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of the N-oxide, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow, portion-wise addition of a solid base such as sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture multiple times with a suitable organic solvent like chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Caption: Experimental workflow for the nitration of 5-fluoro-2-methylpyridine 1-oxide.
Disclaimer: This guide provides a proposed synthetic route based on established chemical principles and analogous reactions. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Spectroscopic and Structural Elucidation of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide (CAS RN: 113209-88-4).[1][2] Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic values based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are informed by data from structurally related compounds. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical endeavors. The molecular formula of the compound is C₆H₅FN₂O₃ and its molecular weight is 172.11 g/mol .[1][2]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of similar pyridine N-oxide and fluorinated nitroaromatic compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.3 | d | ~3.0 | 1H | H-6 |
| ~7.5 | d | ~9.0 | 1H | H-3 |
| ~2.6 | s | - | 3H | -CH₃ |
Note: The chemical shifts are approximate. The H-6 proton is expected to appear as a doublet due to coupling with the fluorine atom. The H-3 proton is also expected to be a doublet due to coupling with the fluorine atom.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 (d, J ≈ 250 Hz) | C-5 |
| ~148 (d, J ≈ 15 Hz) | C-4 |
| ~142 | C-2 |
| ~138 (d, J ≈ 5 Hz) | C-6 |
| ~118 (d, J ≈ 20 Hz) | C-3 |
| ~18 | -CH₃ |
Note: The chemical shifts are approximate. Carbons C-3, C-4, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -120 | m |
Note: The chemical shift is referenced to CFCl₃. The multiplicity is expected to be a multiplet due to coupling with H-3 and H-6 protons.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 172 | 100 | [M]⁺ |
| 156 | Moderate | [M - O]⁺ |
| 126 | Moderate | [M - NO₂]⁺ |
| 110 | Moderate | [M - O - NO₂]⁺ |
Note: The fragmentation pattern is predicted based on the structure. The molecular ion peak [M]⁺ is expected to be prominent.
Table 5: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (methyl) |
| ~1610, ~1480 | Strong | C=C and C=N stretching (pyridine ring) |
| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |
| ~1250 | Strong | N-O stretching (N-oxide) |
| ~1200 | Strong | C-F stretching |
| 850-800 | Strong | C-H bending (out-of-plane) |
Experimental Protocols
The following are detailed, generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and the chemical environment of the fluorine atom.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Acquire the ¹⁹F NMR spectrum using a standard pulse sequence, with an appropriate reference standard.
-
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.
-
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data for this compound.
References
An In-depth Technical Guide to the Reactivity of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide (CAS 113209-88-4) is limited in publicly available scientific literature. This guide has been constructed by drawing analogies from the established reactivity of structurally similar compounds, particularly other substituted nitropyridine N-oxides. The experimental protocols provided are illustrative and should be adapted and optimized under appropriate laboratory settings.
Introduction
This compound is a heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. Its unique arrangement of functional groups—a fluorine atom, a methyl group, a nitro group, and an N-oxide moiety on a pyridine core—creates a rich landscape for chemical transformations. The N-oxide and nitro groups are strongly electron-withdrawing, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This makes the compound a valuable intermediate for the synthesis of more complex substituted pyridines, which are common scaffolds in pharmaceuticals.
This technical guide provides a comprehensive overview of the predicted reactivity of this compound, detailed hypothetical experimental protocols for its synthesis and key reactions, and a summary of expected quantitative data based on analogous systems.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 113209-88-4 | [1][2] |
| Molecular Formula | C₆H₅FN₂O₃ | [1][2] |
| Molecular Weight | 172.11 g/mol | [1][2] |
| Appearance | Yellow solid | [2] |
| Boiling Point (Predicted) | 422.4 ± 40.0 °C at 760 Torr | [2] |
| Density (Predicted) | 1.48 ± 0.1 g/cm³ | [2] |
| Storage | Sealed in dry, Refrigerator (2 to 8 °C) | [2] |
Core Reactivity: An Electronically Activated System
The reactivity of this compound is dominated by the strong electron-withdrawing effects of the N-oxide and the 4-nitro group. These groups deactivate the ring towards electrophilic substitution but strongly activate it for nucleophilic attack, particularly at the positions ortho and para to the nitro group. The fluorine atom at the 5-position is a good leaving group in nucleophilic aromatic substitution reactions.
Caption: Key functional group effects on reactivity.
The primary mode of reactivity for this molecule is expected to be nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the fluorine atom at the 5-position. The nitro group at the 4-position can also be a leaving group in some SNAr reactions, though fluorine is generally more labile.
Experimental Protocols
The following sections provide detailed, albeit hypothetical, experimental protocols for the synthesis and key reactions of this compound, based on established procedures for similar compounds.
Proposed Synthesis of this compound
The synthesis would likely proceed via the nitration of a precursor, 5-fluoro-2-methylpyridine 1-oxide.
Caption: Proposed synthetic workflow for the title compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5-10 equivalents) to 0 °C in an ice bath.
-
Addition of Starting Material: Slowly add 5-fluoro-2-methylpyridine 1-oxide (1.0 equivalent) to the cold sulfuric acid while stirring.
-
Addition of Nitrating Agent: Add fuming nitric acid (e.g., 3-5 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 90-100 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The fluorine atom at the 5-position is expected to be readily displaced by a variety of nucleophiles.
Caption: General workflow for SNAr reactions.
General Experimental Protocol for SNAr with an Amine Nucleophile:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO, add the amine nucleophile (1.1-1.5 equivalents).
-
Addition of Base: Add a suitable base, such as potassium carbonate or triethylamine (2.0 equivalents), to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-amino-substituted product.
Quantitative Data (by Analogy)
The following table summarizes typical reaction conditions and yields for SNAr reactions on structurally similar nitropyridine N-oxides. These values can serve as a benchmark for what to expect when performing similar reactions on this compound.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) (Analogous System) |
| Piperidine | K₂CO₃ | DMF | 100 | 4 | 85-95 |
| Morpholine | K₂CO₃ | DMSO | 110 | 6 | 80-90 |
| Sodium Methoxide | - | Methanol | Reflux | 2 | >90 |
| Sodium Thiophenoxide | - | DMF | 80 | 3 | >90 |
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on hazard information for similar compounds, this substance may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.
Conclusion
This compound is a highly activated heterocyclic compound with significant potential as a building block in organic synthesis. Its reactivity is predicted to be dominated by nucleophilic aromatic substitution at the 5-position, allowing for the facile introduction of a wide range of functional groups. The experimental protocols and reactivity data presented in this guide, derived from analogous systems, provide a solid foundation for researchers and drug development professionals to begin exploring the chemistry of this versatile molecule. Experimental validation of these proposed pathways is a necessary and promising next step.
References
Unveiling the Potential of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide: A Technical Guide to a Hypothetical Mechanism of Action
For Immediate Release
This technical guide offers a comprehensive exploration into the theoretical mechanism of action of the novel compound, 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. Tailored for an audience of researchers, scientists, and professionals in drug development, this document synthesizes information from related chemical structures to propose a plausible, yet unverified, biological role for this molecule. It is important to note that as of this writing, no direct experimental data on the biological activity of this compound is publicly available. The content herein is a projection based on the known properties of its constituent chemical moieties.
Introduction to this compound
This compound is a synthetic heterocyclic compound characterized by a pyridine N-oxide core with fluoro, methyl, and nitro substitutions. While its primary current application is as a building block in chemical synthesis, the combination of these functional groups suggests a potential for significant biological activity. The N-oxide group is known to increase polarity and can be a site for metabolic activation. The fluorine atom can enhance metabolic stability and target binding affinity, a common strategy in medicinal chemistry. The nitro group, particularly on an aromatic ring, is a key feature of several bioreductive drugs.
A Postulated Mechanism of Action: Bioreductive Activation
Drawing parallels from structurally similar compounds, a primary hypothetical mechanism of action for this compound is that of a bioreductive prodrug . This proposed mechanism is centered on the intracellular enzymatic reduction of the nitro group, a process that is often enhanced in the hypoxic (low oxygen) environments characteristic of solid tumors.
This reduction is theorized to proceed through a series of steps, generating highly reactive intermediates such as nitroso and hydroxylamine species. These intermediates can induce significant cellular damage through two main pathways:
-
Generation of Reactive Oxygen Species (ROS): The reactive intermediates can participate in redox cycling, leading to the production of superoxide anions and other ROS. An excess of ROS results in oxidative stress, causing damage to lipids, proteins, and nucleic acids.
-
Direct Macromolecular Damage: The electrophilic nature of the reduced intermediates could lead to the formation of covalent adducts with cellular macromolecules, most critically with DNA. This can result in DNA strand breaks and impaired DNA replication and transcription.
Ultimately, the accumulation of cellular damage is proposed to trigger programmed cell death, or apoptosis, in susceptible (e.g., cancer) cells.
A secondary, speculative mechanism could involve the direct inhibition of key cellular signaling proteins, such as kinases, as many pyridine-based molecules are known to function as kinase inhibitors.
Below is a diagram illustrating the proposed signaling cascade.
An In-depth Technical Guide to 5-Fluoro-2-methyl-4-nitropyridine 1-oxide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific data on this particular molecule is limited, this document extrapolates from the well-established chemistry of analogous compounds to present its probable synthesis, reactivity, and potential biological activities. This guide details proposed experimental protocols, summarizes potential biological activities in tabular format, and utilizes diagrams to illustrate synthetic pathways and logical relationships, serving as a foundational resource for researchers interested in exploring this class of compounds.
Introduction
Pyridine N-oxide derivatives are a fascinating class of heterocyclic compounds that have found extensive applications in medicinal chemistry, catalysis, and materials science. The N-oxide functionality alters the electronic properties of the pyridine ring, enhancing its reactivity and often imparting unique biological activities. The introduction of a nitro group, particularly at the 4-position, further activates the ring system, making it a versatile intermediate for the synthesis of a wide array of substituted pyridines. This guide focuses on the specific derivative, this compound, and its potential as a scaffold for the development of novel therapeutic agents.
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from 5-fluoro-2-methylpyridine: 1) oxidation of the pyridine nitrogen to form the N-oxide, followed by 2) regioselective nitration at the 4-position.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Fluoro-2-methylpyridine 1-oxide
-
Materials: 5-Fluoro-2-methylpyridine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure:
-
Dissolve 5-fluoro-2-methylpyridine (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
-
Materials: 5-Fluoro-2-methylpyridine 1-oxide, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
To a cooled (0 °C) mixture of concentrated sulfuric acid, add 5-fluoro-2-methylpyridine 1-oxide (1 equivalent) slowly.
-
To this solution, add fuming nitric acid (3-5 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 90-100 °C and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate to a pH of 7-8.
-
Extract the aqueous layer with dichloromethane or chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
-
Derivatization of this compound
The 4-nitro group on the pyridine N-oxide ring is an excellent leaving group, making the core structure highly amenable to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups at the 4-position, leading to a diverse library of derivatives.
General Experimental Protocol for Nucleophilic Aromatic Substitution
-
Materials: this compound, desired nucleophile (e.g., an alcohol, thiol, or amine), a suitable base (e.g., sodium hydride, potassium carbonate), and an appropriate solvent (e.g., THF, DMF, DMSO).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.2 equivalents) in the chosen solvent.
-
If the nucleophile is an alcohol or thiol, add a base (1.2 equivalents) and stir for 15-30 minutes at room temperature.
-
Add a solution of this compound (1 equivalent) in the same solvent.
-
Heat the reaction mixture to a temperature between 50-100 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Potential Biological Activities and Applications
While the biological profile of this compound has not been specifically reported, the activities of related nitropyridine N-oxide derivatives suggest several potential applications in drug development.
Antimicrobial Activity
Nitropyridine N-oxide derivatives have been reported to exhibit antimicrobial properties, particularly against fungal pathogens. The presence of the nitro group is often crucial for this activity.
Quorum Sensing Inhibition
Some 4-nitropyridine N-oxides have been identified as inhibitors of quorum sensing in bacteria such as Pseudomonas aeruginosa. This mechanism offers a promising alternative to traditional antibiotics by disrupting bacterial communication and virulence.
Cytotoxicity and Anticancer Potential
Certain nitropyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The N-oxide moiety can also act as a prodrug element, being reduced in the hypoxic environment of tumors to release a cytotoxic agent. However, it is important to note that some 4-nitropyridine 1-oxide derivatives have also been shown to be mutagenic and carcinogenic, necessitating careful toxicological evaluation.[1]
Summary of Biological Data for Related Compounds
The following table summarizes the reported biological activities of structurally related nitropyridine and nitropyrimidine derivatives.
| Compound Class | Biological Activity | Organism/Cell Line | Potency (IC50/MIC) | Reference |
| 5-Nitropyrimidine-2,4-dione analogues | Nitric oxide production inhibition | RAW 264.7 cells | IC50: 8.6 µM | [2] |
| 5-Nitropyrimidine-2,4-dione analogues | iNOS activity inhibition | - | IC50: 6.2 µM | [2] |
| 9-Nitro-benzo[f]cinnoline N-oxide | Antiprotozoal | Trichomonas vaginalis | MIC: 3.9 µg/ml | [3] |
| 1,4-Dihydropyridine derivatives | Antimycobacterial | Mycobacterium tuberculosis | MIC: 3.1-6.2 µg/ml | [4] |
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. Based on the established reactivity of the 4-nitropyridine N-oxide core, it is a versatile starting material for the synthesis of a diverse range of derivatives through nucleophilic aromatic substitution. The biological activities of related compounds suggest that derivatives of this scaffold could find applications as antimicrobial agents, quorum sensing inhibitors, or anticancer drugs. This technical guide provides a foundational framework of proposed synthetic methods and potential biological applications to encourage further research and development in this area. Rigorous experimental validation of the proposed protocols and thorough biological and toxicological screening of the resulting compounds are essential next steps.
References
- 1. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Biological Profile of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide is limited in the public domain. This technical guide synthesizes available information on its chemical properties and the known biological activities of structurally related compounds to provide a potential framework for future research and development. The mechanisms and activities described herein are largely hypothetical and require experimental validation.
Introduction
This compound is a fluorinated, heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a pyridine N-oxide moiety, a nitro group, a methyl group, and a fluorine atom, suggests a complex and potentially potent biological activity profile. Pyridine-based derivatives are integral to many vitamins, alkaloids, and pharmaceuticals, known for their metabolic interactions within the human body.[1] The presence of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity. This guide provides a comprehensive overview of the known chemical characteristics of this compound and explores its potential biological activities by drawing parallels with related chemical entities.
Chemical Properties and Synthesis
Understanding the physicochemical properties of this compound is fundamental to predicting its biological behavior.
| Property | Value | Source |
| Molecular Formula | C6H5FN2O3 | [2][3] |
| Molecular Weight | 172.11 g/mol | [2][3] |
| Physical State | Solid | [2] |
| CAS Number | 113209-88-4 | [2][3] |
| Appearance | Yellow solid | [2] |
The synthesis of this compound and related nitropyridine compounds has been described in various patents and chemical literature. A common synthetic route involves the nitration of a corresponding pyridine 1-oxide precursor. For instance, the synthesis of 5-bromo-2-methyl-4-nitropyridine 1-oxide is achieved by dissolving 5-bromo-2-methylpyridine 1-oxide in sulfuric acid, followed by the dropwise addition of fuming nitric acid at low temperatures.[4] A similar principle can be applied for the synthesis of 2-chloro-5-methyl-4-nitropyridine-1-oxide, where 2-chloro-5-methylpyridine-1-oxide is treated with a mixture of concentrated nitric and sulfuric acids.[5]
Potential Biological Activities and Mechanisms of Action
Cytotoxicity and Anticancer Potential
The presence of a nitro group and a fluorine atom suggests potential cytotoxic activity. Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are well-established anticancer agents.[6][7] The cytotoxic mechanisms of 5-fluoropyrimidines often involve the inhibition of thymidylate synthase and incorporation into DNA and RNA.[6][8][9] While structurally distinct, the fluorine atom in this compound could potentially mimic endogenous molecules, leading to the disruption of critical cellular pathways.
The pyridine N-oxide moiety may also influence its biological effects. Studies on chloropyridines have shown that the presence of a pyridine N-oxide can modulate their cytotoxicity and genotoxicity.[10]
Antimicrobial Activity
Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[1] For example, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones demonstrated significant antimicrobial activity against various pathogenic bacteria and fungi.[1] It is plausible that this compound could exhibit similar properties, warranting investigation against a panel of microbial strains.
Postulated Signaling Pathways
Given the potential for cytotoxic activity, a hypothetical signaling pathway can be proposed. This is a speculative model based on the known mechanisms of other cytotoxic agents and requires experimental verification.
Caption: Hypothetical mechanism of action for this compound.
Proposed Experimental Workflow for Biological Evaluation
To elucidate the biological activity of this compound, a structured experimental approach is necessary. The following workflow outlines key experiments.
Caption: A proposed workflow for the biological evaluation of a novel chemical entity.
Detailed Methodologies for Key Experiments
While specific protocols for this compound are not available, standard methodologies can be adapted.
MTT Assay for Cytotoxicity:
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound represents an intriguing molecule with a largely unexplored biological potential. Based on its structural features and the known activities of related compounds, it is a candidate for investigation as a cytotoxic and/or antimicrobial agent. The lack of direct experimental data underscores the need for comprehensive in vitro and in vivo studies to elucidate its true biological activity, mechanism of action, and potential therapeutic applications. The experimental workflow proposed in this guide provides a roadmap for such investigations, which could unlock the therapeutic promise of this novel chemical entity.
References
- 1. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]
- 2. UNC CHARLOTTE - THE DUBOIS CENTER [panorama.charlotte.edu]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 5. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]
- 6. Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of cytotoxicity of 5-fluorouracil: Distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2′-deoxyuridine on murine lymphoma L5178Y cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or research setting. The information provided is based on available data for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide and structurally similar compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound (CAS No. 113209-88-4) is not publicly available. Therefore, this compound should be handled with the utmost caution, treating it as a substance with unknown hazards and toxicity.[1]
Introduction
This compound is a fluorinated, heterocyclic building block utilized in chemical synthesis and drug discovery. Its structure, incorporating a pyridine N-oxide, a nitro group, and a fluorine atom, suggests potential for reactivity and biological activity, necessitating stringent safety protocols during its handling, storage, and disposal. This guide synthesizes available data to provide a framework for its safe use in a research and development environment.
Chemical and Physical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 113209-88-4 | [1][2] |
| Molecular Formula | C₆H₅FN₂O₃ | [1][2] |
| Molecular Weight | 172.11 g/mol | [1][2] |
| Physical State | Solid | [2] |
| Appearance | Yellow solid | [2] |
| Boiling Point (Predicted) | 422.4 ± 40.0 °C at 760 Torr | [2] |
| Density (Predicted) | 1.48 ± 0.1 g/cm³ at 20 °C | [2] |
| Solubility | No data available | [2] |
| Storage Condition | Sealed in a dry environment, store in a refrigerator (2 to 8 °C) | [2] |
Hazard Identification and Precautionary Measures
Due to the absence of a specific SDS, a conservative approach to hazard assessment is mandatory. Based on the chemical structure and data from analogous compounds like other nitropyridine N-oxides, the following potential hazards should be assumed:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] Nitropyridine derivatives can be toxic.[6][7][8]
-
Skin Corrosion/Irritation: Causes skin irritation.[3][4][6][9]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][6][9]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][6][9]
Precautionary Statements (Recommended):
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][9][10][11] |
| P264 | Wash face, hands, and any exposed skin thoroughly after handling.[3][4][6][9][11] |
| P270 | Do not eat, drink, or smoke when using this product.[3][4][5][6] |
| P271 | Use only outdoors or in a well-ventilated area.[4][9][10][11] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6][9][11] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4][9][11] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][9][11] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][9][11] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3][9][10][11] |
| P405 | Store locked up.[3][9][10][11] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[3][9][10][11] |
Experimental Protocols: Safe Handling Procedures
The following protocols are recommended for handling this compound in a laboratory setting.
Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure adequate ventilation in storage areas.[6]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[3][6]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][6]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[3]
Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: Workflow for safe handling of this compound.
First Aid and Emergency Procedures
In the event of exposure, follow these first-aid measures immediately.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the person feels unwell or if breathing is difficult, call a POISON CENTER or doctor.[3][6][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][4][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3][6][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[3][4][6][9] |
Accidental Release Measures:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Avoid dust formation.[3] Sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[3] Do not allow the chemical to enter drains or waterways.
-
Decontamination: Clean the spill area thoroughly.
Firefighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce hazardous decomposition products, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Stability and Reactivity
-
Stability: Stable under recommended storage conditions (cool, dry, sealed).[3][6]
-
Conditions to Avoid: Incompatible materials, heat, and moisture.
-
Incompatible Materials: Strong oxidizing agents and strong acids.[5][6]
Toxicological and Ecological Information
There is no specific toxicological or ecological data available for this compound. However, related compounds have shown toxicity. For instance, 4-Nitropyridine N-oxide is classified as toxic if swallowed.[6][7] A study on 2-ethyl-4-nitropyridine N-oxide indicated toxic effects on the blood system in animal models.[12] Given these precedents, it is prudent to assume that this compound may have significant toxicological properties.
Due to the lack of data, the environmental impact is unknown. The compound should not be released into the environment.[4]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Procedure: Dispose of the material and its container at an approved waste disposal facility.[3][9]
-
Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6]
Conclusion
The safe handling of this compound requires a proactive and conservative approach due to the limited availability of specific safety data. Researchers and scientists must adhere to the precautionary measures outlined in this guide, utilizing appropriate engineering controls, personal protective equipment, and established laboratory safety protocols. By treating this compound as potentially hazardous, the risks associated with its use can be effectively managed, ensuring a safe research environment.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. UNC CHARLOTTE - THE DUBOIS CENTER [panorama.charlotte.edu]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Nitropyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. echemi.com [echemi.com]
- 12. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide | Gorokhova | Hygiene and Sanitation [rjhas.ru]
Methodological & Application
Application Notes and Protocols: 5-Fluoro-2-methyl-4-nitropyridine 1-oxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a highly functionalized heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. The presence of multiple reactive sites—a labile fluorine atom activated for nucleophilic aromatic substitution (SNAr), a reducible nitro group, and a deoxygenatable N-oxide—makes it a versatile precursor for a wide array of substituted pyridine derivatives. The electron-withdrawing nature of both the nitro group and the N-oxide strongly activates the pyridine ring, particularly at the C4 and C5 positions, rendering the fluorine atom an excellent leaving group for SNAr reactions. This document provides detailed application notes and experimental protocols for the key transformations of this reagent.
Application Notes
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C5 position is highly activated towards displacement by a variety of nucleophiles. This reactivity is enhanced by the strong electron-withdrawing effects of the adjacent 4-nitro group and the N-oxide functionality. This makes this compound an excellent substrate for introducing diverse functional groups at the C5 position.
-
O-Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide) or phenoxides can be used to synthesize 5-alkoxy or 5-aryloxy-2-methyl-4-nitropyridine 1-oxides. These products can be valuable intermediates in the synthesis of biologically active molecules.
-
N-Nucleophiles: Primary and secondary amines readily displace the fluoride to form 5-(alkylamino) or 5-(dialkylamino)-2-methyl-4-nitropyridine 1-oxides. This reaction is fundamental for building complex nitrogen-containing scaffolds.
-
S-Nucleophiles: Thiolates can be employed to introduce sulfur-based functional groups, yielding 5-(alkylthio) or 5-(arylthio) derivatives.
The high reactivity of the substrate often allows these substitutions to proceed under mild conditions, providing high yields of the desired products.
Reduction of the Nitro Group
The 4-nitro group can be selectively reduced to an amino group, which serves as a key functional handle for further derivatization, such as acylation, sulfonylation, or diazotization reactions. The resulting 4-amino-5-fluoro-2-methylpyridine 1-oxide is a valuable intermediate for the synthesis of substituted aminopyridines.
-
Catalytic Hydrogenation: Standard hydrogenation conditions using catalysts like Palladium on carbon (Pd/C) can effectively reduce the nitro group.[1][2] This method is often clean and high-yielding.
-
Chemical Reduction: Reagents such as iron powder in acetic or hydrochloric acid, or sodium dithionite (Na₂S₂O₄), are effective for the reduction of aromatic nitro groups and can be employed for this transformation.[3][4]
It is important to note that some reducing conditions may also lead to the simultaneous deoxygenation of the N-oxide.
Deoxygenation of the N-oxide
The N-oxide can be removed to generate the corresponding pyridine derivative. This reaction is useful when the activating effect of the N-oxide is no longer required or to obtain the final pyridine target.
-
Phosphorus Reagents: Phosphorus trichloride (PCl₃) is a common and effective reagent for the deoxygenation of pyridine N-oxides.[5][6][7][8] The reaction typically proceeds under mild conditions.
-
Catalytic Methods: Palladium-catalyzed transfer oxidation using trialkylamines can also achieve deoxygenation under mild conditions and tolerates a range of functional groups.[9]
Tandem Reactions
The reactivity of this molecule allows for sequential or one-pot transformations. For instance, the reduction of the nitro group can be followed by deoxygenation, or a nucleophilic substitution can be followed by reduction of the nitro group, providing a streamlined synthesis of highly substituted pyridines. The choice of reagents and reaction conditions will determine the final product. For example, catalytic hydrogenation can sometimes lead to both reduction of the nitro group and deoxygenation.[10]
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a secondary amine.
Reaction Scheme:
Caption: SNAr with an amine.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the secondary amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-substituted product.
Quantitative Data (Representative):
| Nucleophile | Product | Yield (%) |
| Morpholine | 5-(Morpholin-4-yl)-2-methyl-4-nitropyridine 1-oxide | >90 |
| Piperidine | 2-Methyl-5-(piperidin-1-yl)-4-nitropyridine 1-oxide | >90 |
| Diethylamine | N,N-Diethyl-2-methyl-4-nitro-1-oxypyridin-5-amine | >85 |
Yields are estimated based on similar reactions with activated fluoro-nitropyridines.
Protocol 2: Reduction of the Nitro Group using Catalytic Hydrogenation
This protocol details the reduction of the nitro group to an amine using palladium on carbon as a catalyst.[1][2]
Reaction Scheme:
Caption: Reduction of the nitro group.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or supply
-
Celite
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used without further purification or purified by recrystallization.
Quantitative Data (Representative):
| Substrate | Product | Yield (%) |
| This compound | 4-Amino-5-fluoro-2-methylpyridine 1-oxide | >95 |
Yields are based on typical catalytic hydrogenation of nitropyridine N-oxides.[1][2]
Protocol 3: Deoxygenation of the N-oxide using PCl₃
This protocol describes the removal of the N-oxide functionality.[5][6][7]
Reaction Scheme:
Caption: Deoxygenation of the N-oxide.
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃) (1.2 equivalents)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
Dissolve this compound (1.0 eq) in chloroform.
-
Add phosphorus trichloride (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a saturated solution of sodium bicarbonate to quench the excess PCl₃.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the deoxygenated pyridine.
Quantitative Data (Representative):
| Substrate | Product | Yield (%) |
| This compound | 5-Fluoro-2-methyl-4-nitropyridine | >85 |
Yields are based on standard deoxygenation procedures for pyridine N-oxides.[5][6]
Visualizations
Synthetic Workflow
The following diagram illustrates the potential synthetic pathways starting from this compound.
Caption: Synthetic pathways from the title compound.
Signaling Pathway Analogy: Reaction Logic
This diagram illustrates the logical flow of transformations based on the desired functional group manipulation.
Caption: Logical flow for chemical transformations.
References
- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.org [mdpi.org]
- 4. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Practical Deoxygenation of Oxazole N-Oxides by PCl3/Collidine | Semantic Scholar [semanticscholar.org]
- 9. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 10. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 5-Fluoro-2-methyl-4-nitropyridine 1-oxide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a nitro group, a methyl group, and an N-oxide functionality, offers multiple avenues for chemical modification. The pyridine N-oxide moiety often serves as a bioisosteric replacement for other functional groups, potentially improving physicochemical properties such as solubility and metabolic stability. The electron-withdrawing nitro group and the fluorine atom activate the pyridine ring for nucleophilic aromatic substitution (SNAr), making this compound an excellent starting material for the synthesis of diverse and complex molecules, including kinase inhibitors and other therapeutic agents.
Physicochemical Properties
While specific experimental data for this compound is limited, its properties can be estimated based on its structure and data from related compounds.
| Property | Value | Source |
| Molecular Formula | C₆H₅FN₂O₃ | [1] |
| Molecular Weight | 172.11 g/mol | [1] |
| Appearance | Expected to be a yellow solid | General observation for nitropyridine derivatives |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols | Inferred from related structures |
| CAS Number | 113209-88-4 | [1] |
Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data for this compound is not widely available. The following are predicted chemical shifts based on the analysis of similar structures.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~2.5 | s | - |
| H-3 | ~8.0 | d | ~4-5 |
| H-6 | ~8.5 | d | ~2-3 |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| CH₃ | ~18 |
| C-2 | ~150 |
| C-3 | ~125 |
| C-4 | ~145 |
| C-5 | ~140 (d, ¹JCF ≈ 250 Hz) |
| C-6 | ~130 |
Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry lies in its reactivity towards nucleophiles, enabling the synthesis of a wide array of substituted pyridines. The nitro group can also be reduced to an amino group, providing another point for diversification.
Synthesis of Kinase Inhibitors
Substituted pyridines are prevalent scaffolds in a multitude of kinase inhibitors. The general strategy involves the displacement of the nitro group or the fluorine atom via SNAr with a suitable amine-containing fragment, which often serves to interact with the hinge region of the kinase. The N-oxide can be retained to modulate physicochemical properties or can be removed during the synthetic sequence.
General Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic workflow for kinase inhibitors.
Precursor for Fused Heterocyclic Systems
The reactive sites on this compound can be utilized to construct fused heterocyclic systems, which are often found in biologically active molecules. For instance, reaction with a binucleophilic reagent could lead to the formation of a second ring fused to the pyridine core.
Experimental Protocols
The following protocols are based on established procedures for nucleophilic aromatic substitution on related nitropyridine N-oxides. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution with an Aromatic Amine
This protocol describes a general procedure for the reaction of this compound with an aniline derivative.
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the chosen solvent (DMF or DMSO).
-
Add the substituted aniline and the base (K₂CO₃ or DIPEA).
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 60-90% (based on similar reactions)
Reaction Scheme
Caption: SNAr with an aromatic amine.
Protocol 2: Nucleophilic Aromatic Substitution with a Thiol
This protocol outlines a general procedure for the reaction with a thiol nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Substituted thiol (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
If using NaH, suspend it in the chosen solvent in a flame-dried flask under an inert atmosphere and cool to 0 °C.
-
Slowly add the thiol to the suspension and stir for 30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound in the same solvent dropwise.
-
If using Cs₂CO₃, combine all reactants in the solvent at room temperature.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (if NaH was used) or water.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Yield: 70-95% (based on similar reactions)
Reaction Scheme
Caption: SNAr with a thiol.
Protocol 3: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an amine, which can then be further functionalized.
Materials:
-
4-Substituted-5-fluoro-2-methyl-4-nitropyridine 1-oxide (from Protocol 1 or 2) (1.0 equiv)
-
Iron powder (Fe) (5.0 equiv) and Ammonium chloride (NH₄Cl) (catalytic) or Palladium on carbon (Pd/C, 10 mol%)
-
Ethanol (EtOH) and Water or Methanol (MeOH)
-
Hydrogen gas (H₂) source (for catalytic hydrogenation)
-
Standard glassware for organic synthesis
Procedure (using Iron):
-
To a solution of the nitropyridine derivative in a mixture of EtOH and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter through a pad of celite, and wash the celite with EtOH.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in an organic solvent and water, separate the layers, and extract the aqueous layer.
-
Combine the organic layers, dry, and concentrate to afford the crude amine.
-
Purify by column chromatography if necessary.
Procedure (using Catalytic Hydrogenation):
-
Dissolve the nitropyridine derivative in MeOH in a hydrogenation flask.
-
Carefully add Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the catalyst through celite and wash with MeOH.
-
Concentrate the filtrate to obtain the product.
Expected Yield: 80-99%
Logical Workflow for Diversification
Caption: Diversification via SNAr and reduction.
Quantitative Data Summary
The following table provides representative data for nucleophilic aromatic substitution reactions on structurally similar nitropyridine N-oxides. This data can serve as a benchmark for reactions involving this compound.
| Nucleophile | Substrate | Product | Yield (%) | Reference |
| Piperidine | 4-Nitropyridine 1-oxide | 4-(Piperidin-1-yl)pyridine 1-oxide | 85 | [Fictional Data] |
| 4-Chloroaniline | 2-Chloro-3-nitropyridine | 2-(4-Chloroanilino)-3-nitropyridine | 78 | [Fictional Data] |
| Benzylthiol | 3-Nitro-5-chloropyridine | 3-(Benzylthio)-5-chloropyridine | 92 | [Fictional Data] |
Note: The data in this table is illustrative and based on analogous reactions. Actual yields may vary.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry. Its activated pyridine ring system allows for facile introduction of various nucleophiles, and the nitro group provides a handle for further synthetic transformations. The protocols and data presented herein, based on established chemical principles and analogous systems, provide a solid foundation for researchers to explore the potential of this compound in the discovery and development of novel therapeutic agents. It is recommended that for each new application, the reaction conditions be carefully optimized to maximize yield and purity.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a highly versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The pyridine N-oxide moiety, in conjunction with a strong electron-withdrawing nitro group at the C-4 position, renders the pyridine ring electron-deficient. This electronic arrangement strongly activates the fluorine atom at the C-5 position for nucleophilic aromatic substitution (SNAr). The fluorine atom, being ortho to the nitro group, is an excellent leaving group under these conditions, allowing for the facile introduction of a wide variety of nucleophiles. This reactivity enables the synthesis of diverse libraries of substituted 2-methyl-4-nitropyridine 1-oxide derivatives, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.
Pyridine N-oxides are known to be reactive towards both electrophilic and nucleophilic substitution.[1] The SNAr mechanism is particularly important for aromatic rings bearing electron-withdrawing groups, such as nitro groups, positioned ortho or para to a halide leaving group.[2] This activation strategy is crucial in the synthesis of complex heterocyclic systems.
Application Notes
The high reactivity of this compound allows for its derivatization with a broad range of nucleophiles under relatively mild conditions.
-
Scope of Nucleophiles: A wide array of nucleophiles can be employed to displace the C-5 fluorine.
-
N-Nucleophiles: Primary and secondary aliphatic and aromatic amines (e.g., morpholine, piperidine, aniline derivatives) react readily to form the corresponding 5-amino derivatives.
-
O-Nucleophiles: Alkoxides, phenoxides, and hydroxides can be used to synthesize 5-alkoxy, 5-aryloxy, and 5-hydroxy compounds, respectively.
-
S-Nucleophiles: Thiols and thiophenols react efficiently to yield 5-thioether derivatives.
-
-
Reaction Conditions: The reactions are typically conducted in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). The presence of a base (e.g., K₂CO₃, NaH, or an excess of an amine nucleophile) is often required to facilitate the reaction. Reaction temperatures can range from room temperature to moderate heating (50-100 °C), depending on the nucleophilicity of the reacting partner.
-
Advantages: The use of the fluoro-substituted precursor offers several advantages, including high reactivity which often leads to shorter reaction times and higher yields compared to analogous chloro- or bromo-derivatives. The reactions are generally high-yielding and produce clean products, simplifying purification procedures.
-
Utility in Drug Discovery: The resulting substituted pyridine N-oxide scaffolds are prevalent in many biologically active molecules. The ability to easily diversify the substituent at the C-5 position makes this compound an ideal starting material for generating compound libraries for high-throughput screening in drug discovery programs. The N-oxide functionality can also improve the pharmacokinetic properties of a drug candidate.
General Reaction Scheme
The general reaction involves the attack of a nucleophile at the C-5 position of the pyridine ring, leading to the formation of a resonance-stabilized Meisenheimer complex, followed by the elimination of the fluoride ion to yield the substituted product.
References
Application Notes and Protocols for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide as a versatile building block in palladium-catalyzed cross-coupling reactions. The protocols detailed below are foundational and may require optimization for specific substrates and applications.
Introduction
This compound is a functionalized heterocyclic compound with significant potential in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of a fluorine atom and a nitro group on the pyridine N-oxide scaffold offers unique electronic properties and multiple reaction sites. The fluorine atom at the 5-position is a key handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This document outlines proposed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions using this substrate.
Key Reactive Features
The reactivity of this compound in cross-coupling reactions is primarily centered around the C-F bond. In palladium-catalyzed cycles, the C-F bond is generally less reactive than C-Br or C-I bonds, often requiring more specialized catalyst systems and harsher reaction conditions. The electron-withdrawing nature of the nitro group and the pyridine N-oxide can influence the oxidative addition step.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[1][2] This reaction is instrumental in the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals.[2]
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Proposed Experimental Protocol
This protocol is a starting point and may require optimization based on the specific boronic acid used.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DME, toluene)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst and any additional ligand under a positive flow of inert gas.
-
Add the degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M.[3]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Illustrative Reaction Parameters
The following table provides suggested starting conditions for optimization. Yields are illustrative and will vary based on the specific substrates and optimized conditions.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Potential Yield Range |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 40-70% |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Toluene/H₂O (10:1) | 110 | 50-80% |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 60-90% |
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is highly valuable for the synthesis of substituted alkynes.
General Reaction Scheme
Caption: General scheme of the Sonogashira coupling reaction.
Proposed Experimental Protocol
This protocol is a general guideline. Copper-free conditions may also be explored to prevent alkyne homocoupling.[4]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N, used as a co-solvent or in excess).
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Illustrative Reaction Parameters
| Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temperature (°C) | Potential Yield Range |
| Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 50 | 50-75% |
| PdCl₂(PPh₃)₂ (2) | CuI (3) | DIPA | DMF | RT | 60-85% |
| Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ (2 equiv.) | Toluene | 80 | 55-80% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This reaction is a powerful tool for synthesizing aryl amines from aryl halides.[5]
General Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination.
Proposed Experimental Protocol
Given the potential for SNAr reactions, careful selection of a sterically hindered base and a suitable catalyst/ligand system is crucial.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 - 2.5 equivalents)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, the ligand, and the base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Illustrative Reaction Parameters
| Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Potential Yield Range |
| Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (1.5) | Toluene | 100 | 60-90% |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 55-85% |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.5) | Toluene | 100 | 50-80% |
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of ligand is often critical for successful C-F bond activation.
-
Side Reactions: The nitro group may be susceptible to reduction under certain conditions. The N-oxide can also be deoxygenated. Careful control of the reaction temperature and choice of reagents is important. For Sonogashira coupling, the absence of oxygen is crucial to prevent alkyne homocoupling.[4]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky, electron-rich phosphine ligands can help mitigate this issue.
Safety Information
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a promising substrate for various cross-coupling reactions, offering a pathway to novel and complex heterocyclic compounds. The protocols and data presented here provide a solid foundation for researchers to explore the synthetic utility of this building block in their respective fields of research and development. Further optimization of the proposed conditions will likely be necessary to achieve high yields and purity for specific target molecules.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 5-Fluoro-2-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of key pharmaceutical intermediates starting from 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. This versatile building block offers multiple reaction pathways to generate valuable scaffolds for drug discovery and development. The primary transformations covered are the reduction of the nitro group and N-oxide to form 4-amino-5-fluoro-2-methylpyridine, a crucial intermediate, and potential nucleophilic aromatic substitution reactions.
Key Synthetic Transformations
This compound serves as a valuable precursor for the synthesis of substituted aminopyridines. The electron-withdrawing nature of the nitro group and the N-oxide functionality activates the pyridine ring for various transformations.
Reduction of Nitro Group and N-Oxide
The simultaneous reduction of the 4-nitro group and the 1-oxide is a critical transformation for producing 4-amino-5-fluoro-2-methylpyridine. This intermediate is analogous to building blocks used in the synthesis of modern pharmaceuticals. Catalytic hydrogenation is the preferred method for this conversion, offering high efficiency and clean reaction profiles.
A closely related transformation is the reduction of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide to 2-chloro-5-methyl-4-pyridinamine, an intermediate in the synthesis of the mineralocorticoid receptor antagonist Finerenone.[1][2] This highlights the industrial relevance of this type of transformation. The conditions for this analogous reaction provide a strong starting point for the fluoro-analogue.
Reaction Scheme:
Caption: Reduction of this compound.
Experimental Protocol: Catalytic Hydrogenation (Analogous to Chloro-derivative)
This protocol is adapted from the synthesis of 2-chloro-5-methyl-4-pyridinamine and serves as a representative procedure.[1]
Materials:
-
This compound
-
Platinum-based catalyst (e.g., 0.8% Pt + 0.6% Mo on carbon powder)[3]
-
Solvent (e.g., Methanol)
-
Hydrogen gas
-
Pressure reactor (Autoclave)
Procedure:
-
Charge the pressure reactor with this compound and the platinum-based catalyst in a suitable solvent like methanol.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 2-7 bar.[1]
-
Stir the reaction mixture at a controlled temperature, typically between 25-30 °C.[1]
-
Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed (typically 18-22 hours).[1]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-amino-5-fluoro-2-methylpyridine by recrystallization or column chromatography.
Quantitative Data (Based on Analogous Chloro-derivative Reaction)
| Parameter | Value | Reference |
| Starting Material | 2-chloro-5-methyl-4-nitro-pyridine-1-oxide | |
| Catalyst | 0.8% Pt + 0.6% Mo on carbon powder | [3] |
| Hydrogen Pressure | 3 bar | |
| Temperature | 30 °C | |
| Reaction Time | 18-22 hours | |
| Solvent | Methanol | |
| Yield | High (Overall yield of 84% for a two-step process) | [3] |
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of this compound is activated towards nucleophilic aromatic substitution. The nitro group at the 4-position is a particularly good leaving group in such reactions. This allows for the introduction of a variety of nucleophiles at this position.
Reaction Workflow:
Caption: Potential Nucleophilic Aromatic Substitution Reactions.
Experimental Protocol: Nucleophilic Substitution with Methoxide (General Procedure)
This is a general protocol, and specific conditions may need to be optimized.
Materials:
-
This compound
-
Sodium methoxide
-
Methanol (anhydrous)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve this compound in anhydrous methanol under an inert atmosphere.
-
Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or HPLC.
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
-
Purify the crude 5-fluoro-4-methoxy-2-methylpyridine 1-oxide by column chromatography or recrystallization.
Quantitative Data for SNAr Reactions
Summary
This compound is a promising starting material for the synthesis of various pharmaceutical intermediates. The primary routes of transformation include the robust reduction of the nitro and N-oxide functionalities to yield the corresponding aminopyridine, and nucleophilic aromatic substitution at the 4-position to introduce diverse functional groups. The protocols and data provided, based on direct literature and analogous well-established reactions, offer a solid foundation for researchers in the field of drug discovery and development to utilize this versatile chemical building block. Further optimization of the outlined protocols for specific applications is encouraged.
References
- 1. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 4. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
Application Notes and Protocols: 5-Fluoro-2-methyl-4-nitropyridine 1-oxide as a Precursor for Bioactive Molecules
Introduction
5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound with significant potential as a versatile precursor in the synthesis of a wide array of bioactive molecules. The strategic placement of its substituents—a fluorine atom, a methyl group, a nitro group, and an N-oxide functionality—offers multiple reaction sites for chemical modification. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, making the fluorine atom a good leaving group. The N-oxide can be reduced to the corresponding pyridine, and the nitro group can be reduced to an amino group, which can then be further functionalized. These characteristics make this scaffold particularly valuable in medicinal chemistry for the development of novel therapeutics, including kinase inhibitors.
This document provides detailed application notes and experimental protocols for the utilization of a closely related analogue, 2-Chloro-5-methyl-4-nitropyridine 1-oxide , as a representative precursor due to the limited public data on the fluoro-analogue. The chloro-substituent serves as a comparable leaving group to fluorine in nucleophilic aromatic substitution reactions.
I. Synthetic Applications
The primary application of 2-chloro-5-methyl-4-nitropyridine 1-oxide is as an intermediate in the synthesis of substituted pyridine derivatives. The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles, a reaction facilitated by the electron-withdrawing nitro group and the N-oxide. This allows for the introduction of a diverse range of functional groups at this position, leading to the generation of libraries of compounds for biological screening.
A key transformation is the subsequent reduction of the nitro group and the N-oxide. For instance, hydrogenation using a platinum catalyst can reduce both functionalities, yielding a 4-amino-5-methyl-2-substituted pyridine. This amino-pyridine core is a common scaffold in many biologically active compounds.
Logical Workflow for Synthesis of Bioactive Molecules
Caption: Synthetic workflow from the precursor to bioactive molecules.
II. Data Presentation
Table 1: Synthesis of 2-Chloro-5-methyl-4-nitropyridine 1-oxide
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-methylpyridine 1-oxide | Conc. HNO₃, Conc. H₂SO₄ | 100 | 2 | 80 | [1] |
| 2-Chloro-5-methylpyridine 1-oxide | Fuming HNO₃, H₂SO₄ | 100 | 2 | 72 | [2] |
| 2-Chloro-5-methylpyridine 1-oxide | Conc. H₂SO₄, Fuming HNO₃ | 70 | 3 | 60 | [2] |
Table 2: Conversion to 4-Amino-5-methyl-2(1H)-pyridone
| Starting Material | Reagents | Temperature (°C) | Pressure (bar) | Time (h) | Product | Reference |
| 2-Chloro-5-methyl-4-pyridinamine | KOH, Methanol | 180 | 12.5 | 16 | 4-Amino-5-methyl-2(1H)-pyridone | [3] |
Note: 2-Chloro-5-methyl-4-pyridinamine is obtained by the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide using a platinum catalyst.[3]
III. Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-methyl-4-nitropyridine 1-oxide
Materials:
-
2-Chloro-5-methylpyridine 1-oxide
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice water
-
Sodium carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure: [1]
-
In a round-bottom flask, prepare a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid.
-
Slowly add 56.4 g of 2-chloro-5-methylpyridine 1-oxide to the acid mixture with stirring.
-
Heat the reaction mixture to 100 °C and maintain for 2 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Neutralize the solution by adjusting the pH to 2-3 with a sodium carbonate solution.
-
Collect the resulting yellow solid by filtration and wash it with ice water.
-
Combine the filtrates and extract them with hot chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis of 4-Amino-5-methyl-2(1H)-pyridone from 2-Chloro-5-methyl-4-pyridinamine
Materials:
-
2-Chloro-5-methyl-4-pyridinamine (obtained from the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide)[3]
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Pressure reactor (autoclave)
Procedure: [3]
-
Place 4.0 g of 2-chloro-5-methyl-4-pyridinamine and 12.5 g of potassium hydroxide in a pressure reactor.
-
Add 40 mL of methanol to the reactor.
-
Seal the reactor and heat the mixture to 180 °C for 16 hours. The pressure will increase to approximately 12.5 bar.
-
After the reaction is complete, cool the reactor to room temperature before opening.
-
The product, 4-amino-5-methyl-2(1H)-pyridone, can then be isolated and purified using standard techniques.
IV. Application in Kinase Inhibitor Synthesis
The 4-amino-5-methyl-pyridine scaffold, accessible from this compound, is a privileged structure in the design of kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[4] The amino group at the 4-position can serve as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP in the kinase active site.[5]
Signaling Pathway Example: Generic Kinase Inhibition
Caption: Inhibition of a generic kinase signaling pathway.
Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The synthesis and handling of nitrated compounds should be carried out with extreme care due to their potential explosive nature.[2]
References
- 1. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a versatile heterocyclic building block with significant potential in the synthesis of kinase inhibitors. Its unique substitution pattern, featuring a fluorine atom, a methyl group, a nitro group, and an N-oxide functionality, offers multiple reaction sites for chemical modification. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the 4-position, while the N-oxide can be reduced. The fluorine and methyl groups provide opportunities for modulating the physicochemical properties and target-binding interactions of the final inhibitor. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potent kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.
General Synthetic Strategy
The primary synthetic utility of this compound lies in its conversion to a 4-amino-5-fluoro-2-methylpyridine core. This scaffold is a key component of numerous kinase inhibitors. The general synthetic workflow involves two key steps:
-
Nucleophilic Aromatic Substitution (SNAr): The highly activated 4-position readily undergoes substitution with various nucleophiles, most commonly amines, to introduce a side chain that will interact with the kinase active site.
-
Reduction of the Nitro Group and N-oxide: The nitro group and the N-oxide are typically reduced to an amino group and the corresponding pyridine, respectively. This can often be achieved in a single step using catalytic hydrogenation.
This two-step process provides a convergent and flexible approach to a diverse range of kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a 4-Anilino-5-fluoro-2-methylpyridine Intermediate
This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with an aniline derivative, a common step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 4-(substituted-anilino)-5-fluoro-2-methyl-4-nitropyridine 1-oxide.
Protocol 2: Reduction to the 4-Amino-5-fluoro-2-methylpyridine Core
This protocol outlines the reduction of the nitro group and N-oxide to yield the key aminopyridine scaffold.
Materials:
-
4-(Substituted-anilino)-5-fluoro-2-methyl-4-nitropyridine 1-oxide
-
Palladium on carbon (Pd/C, 10%) or other suitable hydrogenation catalyst
-
Ethanol or methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the 4-(substituted-anilino)-5-fluoro-2-methyl-4-nitropyridine 1-oxide (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
-
Add Pd/C (10 mol%) to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction mixture vigorously for 2-8 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(substituted-anilino)-5-fluoro-2-methylpyridin-4-amine. This product may be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.
Application in the Synthesis of Specific Kinase Inhibitors
The 4-amino-5-fluoro-2-methylpyridine scaffold can be further elaborated to generate a wide array of kinase inhibitors. The substituted aniline moiety introduced in Protocol 1 often serves as a key pharmacophore that interacts with the hinge region of the kinase active site.
Example Application: Synthesis of a VEGFR-2 Inhibitor
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a validated target in cancer therapy. The following is a proposed synthetic route for a potential VEGFR-2 inhibitor based on the 4-amino-5-fluoro-2-methylpyridine core.
Workflow for a Potential VEGFR-2 Inhibitor:
Caption: Proposed synthetic workflow for a VEGFR-2 inhibitor.
Target Kinase Signaling Pathways
The aminopyridine scaffold is prevalent in inhibitors targeting a range of kinases. Understanding the signaling pathways of these kinases is crucial for rational drug design and development.
VEGFR-2 Signaling Pathway
VEGFR-2 activation by its ligand VEGF initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability.
Caption: Simplified VEGFR-2 signaling pathway.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, activated by hepatocyte growth factor (HGF), plays a critical role in cell proliferation, motility, and invasion. Its dysregulation is implicated in various cancers.
Caption: Overview of the c-Met signaling pathway.
PDGFR-β Signaling Pathway
Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) is involved in cell growth, proliferation, and migration. Its aberrant activation is associated with various cancers and fibrotic diseases.
Caption: Key pathways in PDGFR-β signaling.
PERK Signaling Pathway
PKR-like endoplasmic reticulum kinase (PERK) is a key sensor of endoplasmic reticulum (ER) stress and plays a dual role in cell survival and apoptosis, making it a target in cancer therapy.
Caption: The PERK-mediated ER stress response pathway.
Quantitative Data of Representative Aminopyridine-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of several reported aminopyridine-based kinase inhibitors, demonstrating the potential of this scaffold.
Table 1: IC50 Values of Aminopyridine-Based VEGFR-2 Inhibitors
| Compound ID | Structure | VEGFR-2 IC50 (nM) | Reference |
| 1 | Pyridine-derived compound | 120 | [1] |
| 2 | Nicotinamide-based derivative | 60.83 | [2] |
| 3 | Pyridine-derived compound | 130 | [1] |
Table 2: IC50 Values of Aminopyridine-Based c-Met Inhibitors
| Compound ID | Structure | c-Met IC50 (nM) | Reference |
| 4 | Pyrazolo[3,4-b]pyridine derivative | 4.27 | [3] |
| 5 | Pyridine-bioisostere of Cabozantinib | 4.9 | [4] |
| 6 | Pyrazolo[3,4-b]pyridine derivative | 7.95 | [3] |
Table 3: IC50 Values of Aminopyridine-Based PDGFR Inhibitors
| Compound ID | Structure | PDGFRα IC50 (nM) | PDGFRβ IC50 (nM) | Reference |
| Imatinib | 2-Phenylaminopyrimidine derivative | 71 | 607 | [5] |
| Ponatinib | Imidazo[1,2-b]pyridazine derivative | 1.1 | - | [6] |
| CP-673451 | Pyrrolo[2,3-d]pyrimidine derivative | 10 | 1 | [6] |
Table 4: IC50 Values of Aminopyridine-Based PERK Inhibitors
| Compound ID | Structure | PERK IC50 (nM) | Reference |
| GSK2606414 | Pyrrolo[2,3-d]pyrimidine derivative | <10 (cellular assay) | [7] |
| Compound 24 | Mandelamide-derived pyrrolopyrimidine | 2 | [7] |
| Compound 26 | Mandelamide-derived pyrrolopyrimidine | 3 | [7] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The straightforward conversion to the 4-amino-5-fluoro-2-methylpyridine core allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this building block in the discovery of novel therapeutics targeting various kinase-driven diseases.
References
- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PDGFR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No N-Oxidation | 1. Incomplete reaction. 2. Degradation of the oxidizing agent. 3. Insufficient reaction time or temperature. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use a fresh batch of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide). 3. Gradually increase the reaction temperature and monitor for product formation. |
| Low Yield During Nitration | 1. Incomplete nitration. 2. Formation of side products due to over-nitration or degradation. 3. Loss of product during work-up and extraction. | 1. Ensure the use of a strong nitrating mixture (e.g., fuming nitric acid and concentrated sulfuric acid).[1] 2. Maintain a low reaction temperature to control the exothermic reaction and minimize side product formation.[1] 3. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize product recovery.[2][3] |
| Formation of Impurities | 1. Presence of unreacted starting material. 2. Formation of regioisomers during nitration. 3. Decomposition of the product under harsh reaction conditions. | 1. Purify the intermediate product before proceeding to the next step. 2. Optimize the nitration conditions (temperature, reaction time, and stoichiometry of reagents) to favor the desired isomer. 3. Use milder reaction conditions or a more selective nitrating agent if possible. |
| Difficult Product Isolation | 1. Product is highly soluble in the aqueous phase. 2. Formation of an emulsion during extraction. 3. Product co-precipitates with inorganic salts. | 1. Saturate the aqueous layer with brine to reduce the solubility of the organic product. 2. Add a small amount of a different organic solvent or filter the emulsion through celite. 3. Ensure complete neutralization and dissolution of salts before extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and logical synthetic pathway involves a two-step process:
-
N-oxidation of 5-fluoro-2-methylpyridine.
-
Nitration of the resulting 5-fluoro-2-methylpyridine 1-oxide.
Q2: What are the critical safety precautions to take during the nitration step?
The nitration reaction is highly exothermic and involves the use of strong, corrosive acids.[1] It is crucial to:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
-
Add the nitrating agent slowly and in portions to control the reaction temperature.[1]
-
Have an ice bath readily available to cool the reaction if it becomes too vigorous.[1]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, intermediate, and product. Visualize the spots under UV light.
Q4: What are the best methods for purifying the final product?
The crude product can be purified by:
-
Recrystallization: Using a suitable solvent system like ethyl acetate/petroleum ether can yield a solid product.[4]
-
Column Chromatography: This method is effective for separating the desired product from impurities and isomers.[3]
Q5: What are the expected yields for each step?
Yields can vary depending on the specific reaction conditions and scale. Based on analogous reactions, you can expect:
-
N-oxidation: Yields are typically high, often in the range of 70-90%.
-
Nitration: This step is often less efficient, with yields ranging from 60-80% being common for similar compounds.[5]
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of analogous compounds, which can serve as a reference for optimizing the synthesis of this compound.
| Reaction Step | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitration | 2-chloro-5-methylpyridine-1-oxide | Conc. HNO₃, Conc. H₂SO₄ | 100 | 2 | 80 | [5] |
| Nitration | 5-bromo-2-methylpyridine 1-oxide | Fuming HNO₃, H₂SO₄ | 90 | 2 | 90 | [6] |
| Nitration | 3-methylpyridine-1-oxide | Fuming HNO₃, H₂SO₄ | 100-105 | 2 | 70-73 | [1] |
| Fluorination (from amino) | 2-amino-6-picoline derivative | NaNO₂, HF | -78 | - | 85.1 | [4] |
| Nitration | 5-fluoro-2-amino-pyridine | H₂O₂, Conc. H₂SO₄ | Room Temp | 20 | 77 | [2] |
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-2-methylpyridine 1-oxide
-
Dissolve 5-fluoro-2-methylpyridine in a suitable solvent such as dichloromethane or chloroform.
-
Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of this compound
-
To a mixture of concentrated nitric acid and concentrated sulfuric acid, slowly add 5-fluoro-2-methylpyridine 1-oxide while maintaining the temperature at 0-5 °C.[5]
-
After the addition is complete, carefully heat the reaction mixture to 90-100 °C and maintain this temperature for 2-4 hours.[1][6]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice.[1][5]
-
Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate, until the pH is between 7 and 8.[5]
-
Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate multiple times.[2]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[5]
-
Purify the crude product by recrystallization or column chromatography.[3][4]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Fluoro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]
- 6. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide.
Purification Strategy Overview
The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these techniques depends on the scale of the purification and the nature of the impurities. A general workflow for purification is outlined below.
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying crude this compound?
A1: For large-scale purification, recrystallization is often the most cost-effective first step.[1] If the material is still impure after recrystallization, or if you are working on a smaller scale with difficult-to-remove impurities, column chromatography is recommended.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Based on protocols for similar nitropyridine N-oxides, good starting solvents for screening include acetone, methanol, ethanol, or a dichloromethane/hexane mixture.[1][2] The ideal solvent will dissolve the compound sparingly at room temperature but show high solubility at elevated temperatures.
Q3: My compound is streaking on the TLC plate during solvent screening for column chromatography. What does this mean and how can I fix it?
A3: Streaking is a common issue with pyridine derivatives on silica gel.[3] It is often caused by strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[1][3] To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase.[3]
Q4: Can this compound decompose on silica gel?
A4: Yes, pyridine N-oxides, especially those with other functional groups, can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or irreversible adsorption.[1][3] If you suspect decomposition, you can test for it by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[3] If decomposition is an issue, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[3]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Crystals do not form upon cooling. | 1. Too much solvent was used. This is the most common reason.[4]2. The solution is supersaturated. Crystal growth requires a nucleation site.[4][5] | 1. Reduce solvent volume. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[4][6]2. Induce crystallization. Try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[4][5] |
| The compound "oils out" instead of crystallizing. | 1. The solution is cooling too rapidly. 2. The compound is significantly impure. Oiling out is more likely when mixed solvents are used with impure compounds.[4] | 1. Re-heat and cool slowly. Warm the flask to redissolve the oil, perhaps adding a small amount of extra solvent. Allow the solution to cool more gradually.[4]2. Consider pre-purification. If oiling persists, purify the compound by column chromatography first.[4] |
| The yield of recovered crystals is very low. | 1. Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor.[6]2. Premature crystallization. Crystals may have formed during a hot filtration step and were lost. | 1. Concentrate the mother liquor. Reduce the volume of the filtrate and cool it to obtain a second crop of crystals.[6]2. Ensure all equipment is pre-heated for hot filtration to prevent the product from crystallizing on the filter paper or funnel.[1] |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | 1. Inappropriate solvent system. The polarity of the mobile phase is not optimized.[3]2. Column overloading. Too much crude material was loaded onto the column.[3] | 1. Optimize the mobile phase with TLC. Aim for a solvent system that gives your target compound an Rf value of 0.2-0.4 and maximizes the separation from impurities.[7]2. Reduce the amount of material. Use a larger column or load less crude product. |
| The compound will not elute from the column. | 1. The mobile phase is not polar enough. [3]2. Irreversible adsorption or decomposition. The compound may be too basic or unstable on silica gel.[3] | 1. Gradually increase solvent polarity. Add a higher percentage of the more polar solvent (e.g., increase the methanol concentration in a DCM/methanol system).[3]2. Change the stationary phase. Switch to neutral alumina or use silica gel treated with triethylamine.[3] |
| The compound elutes as a broad band with significant tailing. | 1. Strong interaction with silica gel. The basic nitrogen atom is interacting with acidic silanol groups.[1][3]2. Poorly packed column leading to channeling. | 1. Add a basic modifier. Incorporate 0.1-1% triethylamine into your mobile phase.[3]2. Repack the column. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add ~20-30 mg of the crude solid. Add a potential recrystallization solvent (e.g., acetone) dropwise at room temperature until the solid just dissolves. A good solvent will require a moderate amount of solvent at room temperature. In a separate test tube, add the same amount of crude solid and heat it in the chosen solvent. A good solvent will dissolve the solid completely when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[5]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good starting point for polar, nitrogen-containing compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexanes.[7][8] Add 0.1-1% triethylamine (TEA) to the solvent system if streaking is observed.[3] The ideal system will give the target compound an Rf value of approximately 0.2-0.4.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Carefully apply the solution to the top of the silica bed.
-
Elution: Begin eluting the column with the mobile phase determined by TLC. Collect fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.[10]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Step-by-step workflow for purification by column chromatography.
Quantitative Data Summary
The following table provides an illustrative example of purification outcomes. Actual results will vary based on the initial purity of the crude material and the specific conditions employed.
| Purification Method | Starting Mass (g) | Final Mass (g) | Recovery (%) | Purity (by HPLC, %) |
| Recrystallization (Acetone) | 5.00 | 3.85 | 77 | >98 |
| Column Chromatography (DCM/MeOH + 0.5% TEA) | 2.00 | 1.52 | 76 | >99 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
Common side reactions in the synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route involves the nitration of the precursor, 5-Fluoro-2-methylpyridine 1-oxide, using a mixture of fuming nitric acid and concentrated sulfuric acid. This method is analogous to the synthesis of similar nitropyridine N-oxides.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: The nitration reaction is highly exothermic and can be vigorous.[1] It is crucial to maintain strict temperature control, typically using an ice bath, and to add the nitrating agents slowly. The use of appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The reaction should be carried out in a well-ventilated fume hood.
Q3: What are the expected major side products in this synthesis?
A3: Potential side products can arise from over-nitration (dinitration), incomplete nitration, or rearrangement reactions. Positional isomers, where the nitro group is introduced at a different position on the pyridine ring, are also a possibility, although the directing effects of the N-oxide and methyl groups favor 4-position nitration.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, product, and any potential side products.
Q5: What are the recommended purification methods for the final product?
A5: After quenching the reaction, the crude product is typically isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as acetone or an ethanol/water mixture, or by column chromatography on silica gel.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Degradation of starting material or product. | 1. Monitor the reaction by TLC to ensure completion. If the starting material is still present, consider extending the reaction time. 2. Ensure the reaction temperature is maintained within the optimal range. For nitration, this is typically between 0°C and 10°C during the addition of reagents, followed by a controlled increase to room temperature or gentle heating.[1][2][3] 3. Avoid excessive heating, as this can lead to decomposition. Ensure the work-up procedure is performed without delay. |
| Formation of multiple spots on TLC (Impure product) | 1. Over-nitration (formation of dinitro compounds). 2. Formation of positional isomers. 3. Presence of unreacted starting material. | 1. Use the stoichiometric amount of nitrating agent and maintain a low reaction temperature to minimize over-nitration. 2. Optimize the reaction conditions (temperature, reaction time) to improve regioselectivity. Purification by column chromatography may be necessary to separate isomers. 3. Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or slightly increase the amount of nitrating agent. |
| Vigorous, uncontrollable reaction | 1. Addition of nitrating agent is too fast. 2. Inadequate cooling of the reaction mixture. | 1. Add the fuming nitric acid dropwise to the sulfuric acid solution of the substrate while maintaining a low temperature.[1][2] 2. Ensure the reaction flask is adequately submerged in an efficient ice-salt bath to dissipate the heat generated during the exothermic reaction.[1] |
| Difficulty in isolating the product | 1. Product is soluble in the aqueous layer during work-up. 2. Oily product that does not solidify. | 1. After quenching the reaction with ice, carefully neutralize the solution. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or chloroform.[1][2] 2. Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If the product remains an oil, purification by column chromatography is recommended. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 5-bromo-2-methyl-4-nitropyridine 1-oxide.[2]
Materials:
-
5-Fluoro-2-methylpyridine 1-oxide
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Sodium Carbonate (or other suitable base for neutralization)
-
Dichloromethane (or Chloroform)
-
Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-Fluoro-2-methylpyridine 1-oxide (1.0 eq) in concentrated sulfuric acid (approx. 3-4 mL per gram of starting material) and cool the mixture to 0°C in an ice-salt bath.
-
Slowly add fuming nitric acid (approx. 2-3 eq) dropwise to the stirred solution, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Slowly neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., acetone) or by column chromatography on silica gel.
Synthesis Pathway and Potential Side Reactions
Caption: Synthetic pathway and potential side reactions.
References
Technical Support Center: 5-Fluoro-2-methyl-4-nitropyridine 1-oxide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
The primary reactive site for nucleophilic aromatic substitution (SNAr) is the C4 position, activated by the strong electron-withdrawing nitro group and the N-oxide functionality. The fluorine atom at the C5 position is generally less reactive towards nucleophilic attack compared to the nitro group at C4. The methyl group at C2 has a minor electronic effect on the ring's reactivity.
Q2: I am observing low yields in my nucleophilic substitution reaction. What are the potential causes and solutions?
Low yields can stem from several factors. Firstly, ensure the purity of your starting materials, as impurities can lead to side reactions.[1] Inadequate temperature control is another common issue; these reactions can be sensitive to temperature, so precise control is crucial. The choice of solvent and base is also critical. Aprotic polar solvents like DMF or DMSO are often suitable. The strength and concentration of the nucleophile should also be optimized.
Q3: My reaction is producing a complex mixture of products. What are the likely side reactions?
Several side reactions can occur:
-
Substitution at other positions: While C4 is the most activated site, substitution at other positions on the pyridine ring can occur under certain conditions.
-
Deoxygenation of the N-oxide: The N-oxide group can be reduced to the corresponding pyridine, especially in the presence of certain reagents or under harsh reaction conditions.
-
Over-substitution: If the initial product is still reactive, it may undergo further substitution.
-
Ring-opening: Under very harsh conditions or with certain nucleophiles, the pyridine ring may be susceptible to opening.
Q4: How can I monitor the progress of my reaction effectively?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. It allows you to track the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guide
Problem 1: No or Low Conversion to the Desired Product
| Possible Cause | Troubleshooting Step |
| Low Reactivity of Nucleophile | Increase the concentration of the nucleophile. Consider using a stronger nucleophile if applicable. |
| Incorrect Solvent | Ensure an appropriate aprotic polar solvent (e.g., DMF, DMSO) is used to facilitate the reaction. |
| Inadequate Temperature | Gradually increase the reaction temperature in small increments. Monitor for product formation and potential decomposition. |
| Poor Quality of Starting Material | Verify the purity of this compound and the nucleophile using appropriate analytical techniques (e.g., NMR, melting point). |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Lower the reaction temperature to favor the desired kinetic product. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of the nucleophile may lead to multiple substitutions. |
| Presence of Water | Ensure the reaction is carried out under anhydrous conditions, as water can lead to hydrolysis and other side reactions. |
Problem 3: Deoxygenation of the N-oxide
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Avoid excessively high temperatures and prolonged reaction times. |
| Reducing Agents Present | Ensure that no unintended reducing agents are present in the reaction mixture. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This is a generalized protocol and may require optimization for specific amines and reaction scales.
Materials:
-
This compound
-
Amine of choice
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1 equivalent).
-
Dissolve the starting material in anhydrous DMF or DMSO.
-
Add the amine (1.1-1.5 equivalents) to the solution.
-
Add the base (e.g., K₂CO₃, 2 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: General Reaction Conditions for Nucleophilic Aromatic Substitution on Activated Pyridines
| Nucleophile | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Primary Amines | DMF, DMSO | K₂CO₃, Et₃N | 80 - 120 | 60 - 90 |
| Secondary Amines | DMF, DMSO | K₂CO₃, Et₃N | 80 - 120 | 50 - 85 |
| Alkoxides | Corresponding Alcohol, THF | NaH, KOtBu | 25 - 80 | 70 - 95 |
| Thiols | DMF, ACN | K₂CO₃, NaH | 25 - 60 | 75 - 95 |
Note: Yields are approximate and can vary significantly based on the specific substrate, nucleophile, and reaction conditions.
Visualizations
Caption: General experimental workflow for SNAr reactions.
Caption: Troubleshooting logic for reaction optimization.
References
Technical Support Center: Synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the nitration of a substituted pyridine N-oxide?
A1: The most prevalent method involves the use of a mixed acid system, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Q2: Why is temperature control so critical during the nitration reaction?
A2: Nitration reactions are highly exothermic. Poor temperature control can lead to a runaway reaction, increasing the formation of unwanted byproducts, promoting decomposition of the starting material and product, and posing a significant safety hazard.[1] Maintaining the recommended temperature range is crucial for achieving high yield and purity.
Q3: What are the likely impurities in the synthesis of this compound?
A3: Potential impurities include unreacted starting material (2-fluoro-5-methylpyridine 1-oxide), isomers formed from nitration at other positions on the pyridine ring, and polynitrated byproducts. The presence of these will depend on the reaction conditions.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the product.
Q5: What are the recommended workup and purification procedures?
A5: A typical workup involves carefully quenching the reaction mixture by pouring it onto ice, followed by neutralization with a base (e.g., sodium carbonate) to precipitate the crude product.[1][2] The product can then be purified by recrystallization from a suitable solvent, such as acetone or an ethyl acetate/petroleum ether mixture, or by column chromatography.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently strong nitrating conditions: The nitrating agent may not be reactive enough. 2. Reaction temperature too low: The activation energy for the reaction is not being met. 3. Decomposition of starting material or product: The reaction temperature may be too high, or the reaction time too long. | 1. Ensure the use of fuming nitric acid and concentrated sulfuric acid. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor by TLC. 3. Decrease the reaction temperature and/or shorten the reaction time. |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity: The directing effects of the fluoro and methyl groups on the pyridine N-oxide ring may lead to nitration at multiple positions. | Modify the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable product. |
| Product is Oily or Fails to Crystallize | Presence of impurities: Impurities can inhibit crystallization. Residual solvent: Incomplete removal of the extraction solvent. | Purify the crude product using column chromatography. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Runaway Reaction | Poor temperature control: The exothermic reaction is not being adequately cooled. Addition of reagents too quickly: Rapid addition of the starting material to the acid mixture can cause a rapid increase in temperature. | 1. Ensure the reaction vessel is adequately immersed in a cooling bath (ice-salt or dry ice-acetone). 2. Add the starting material portion-wise, allowing the temperature to stabilize between additions.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on analogous preparations.[1][2] Researchers should perform their own optimizations.
Materials:
-
2-Fluoro-5-methylpyridine 1-oxide
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Sodium Carbonate
-
Chloroform or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
Acetone (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5°C. Slowly add fuming nitric acid to the sulfuric acid while maintaining the low temperature.
-
Addition of Starting Material: Slowly add 2-Fluoro-5-methylpyridine 1-oxide to the cold nitrating mixture in small portions. Ensure the temperature does not exceed 10°C during the addition.
-
Reaction: After the addition is complete, slowly raise the temperature to 95-100°C and maintain it for 2 hours.[1][2] A vigorous reaction may occur, which should be controlled by an ice-water bath.[1]
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralization: Slowly add solid sodium carbonate to the mixture with stirring until the pH is neutral. This should be done in a fume hood as it will evolve CO₂ and potentially nitrogen oxides.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Extraction: Extract the aqueous filtrate with several portions of hot chloroform or ethyl acetate.[1][2]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from boiling acetone to obtain the purified this compound.[1]
Quantitative Data Summary
| Parameter | Condition A (Analogous Synthesis 1) [2] | Condition B (Analogous Synthesis 2) [1] | Target Synthesis (Optimized) |
| Starting Material | 2-chloro-5-methylpyridine-1-oxide | 3-methylpyridine-1-oxide | 2-Fluoro-5-methylpyridine 1-oxide |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Fuming HNO₃ / Conc. H₂SO₄ | Fuming HNO₃ / Conc. H₂SO₄ |
| Temperature | 100°C | 100-105°C | 95-100°C |
| Reaction Time | 2 hours | 2 hours | 2 hours |
| Yield | 80% | 70-73% | >75% (Target) |
| Purification Method | Extraction with hot chloroform | Recrystallization from acetone | Recrystallization from acetone |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the nitration reaction outcome.
References
Technical Support Center: 5-Fluoro-2-methyl-4-nitropyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. The information is designed to address potential stability issues and provide guidance for optimal handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A: this compound is generally stable under normal, recommended storage conditions.[1] However, as with many highly functionalized organic compounds, its stability can be influenced by factors such as temperature, light, moisture, and the presence of reactive chemicals.
Q2: How should this compound be properly stored?
A: To ensure the longevity and purity of the compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For long-term storage, refrigeration (2-8 °C) and protection from light are advisable.
Q3: Are there any known incompatible materials or reagents?
A: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong reducing agents, strong acids, and strong bases. Such reagents have the potential to react with the nitro group, the N-oxide functionality, or the pyridine ring itself.
Q4: What are the potential signs of degradation of this compound?
A: Visual signs of degradation may include a change in color from its typical yellow solid appearance or a change in texture.[3] From an analytical perspective, the appearance of new peaks in chromatographic analyses (e.g., HPLC, GC) or changes in spectroscopic data (e.g., NMR, IR) would indicate the presence of impurities due to degradation.
Q5: Can this compound undergo hazardous polymerization?
A: There is no specific information to suggest that this compound undergoes hazardous polymerization.[1]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
If you are experiencing inconsistent or unexpected results in your experiments, consider the following troubleshooting steps:
References
Overcoming challenges in the functionalization of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the functionalization of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental functionalization of this compound, primarily through nucleophilic aromatic substitution (SNAr) reactions.
Question: My nucleophilic aromatic substitution (SNAr) reaction is showing low to no conversion. What are the potential causes and solutions?
Answer:
Low or no conversion in SNAr reactions with this compound can stem from several factors. The pyridine ring is activated for nucleophilic attack by the strongly electron-withdrawing nitro group and the N-oxide functionality.[1][2][3] However, issues can still arise.
-
Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to attack the aromatic ring.
-
Solution: Consider using a stronger nucleophile or activating your current nucleophile. For example, when using an alcohol or amine as a nucleophile, deprotonation with a suitable base (e.g., NaH, K2CO3, or an organic base like DBU) will significantly increase its nucleophilicity.
-
-
Poor Solubility: The substrate or nucleophile may not be sufficiently soluble in the chosen solvent at the reaction temperature, limiting the reaction rate.
-
Solution: Screen a variety of aprotic polar solvents such as DMF, DMSO, NMP, or acetonitrile. Gentle heating can also improve solubility and reaction rates.
-
-
Inappropriate Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Microwave irradiation can sometimes be effective in driving difficult reactions to completion.
-
-
Steric Hindrance: The methyl group at the 2-position may provide some steric hindrance to the incoming nucleophile, although the primary sites of attack are the 4- and 6-positions. If your nucleophile is particularly bulky, this could be a contributing factor.
-
Solution: If possible, consider using a less sterically hindered nucleophile.
-
Question: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
Answer:
The formation of multiple products can be due to competing reaction sites or side reactions.
-
Competing Nucleophilic Attack: While the 4-position is highly activated by the nitro group, nucleophilic attack can also occur at the 6-position (ortho to the N-oxide and meta to the nitro group).
-
Solution: Lowering the reaction temperature may favor the more electronically activated position (C4). The choice of solvent can also influence regioselectivity. It is advisable to perform a solvent screen to optimize for the desired product.
-
-
Reaction with the Nitro Group: Some strong nucleophiles or reducing agents can react with the nitro group itself.
-
Solution: Ensure your nucleophile is not also a potent reducing agent under the reaction conditions. If reduction is a suspected side reaction, consider using milder conditions or protecting the nitro group, although this adds complexity.
-
-
Deoxygenation of the N-oxide: If the reaction conditions are too harsh or if certain reagents are used, the N-oxide can be deoxygenated.
Question: My reaction is highly exothermic and difficult to control. What measures can I take to ensure safety and improve the reaction outcome?
Answer:
Exothermic reactions, particularly during nitration or other electrophilic substitutions on the pyridine N-oxide ring, can lead to side product formation and safety hazards.[1][6]
-
Slow Reagent Addition: Add the reactive species (e.g., nitrating agent, strong base) dropwise over an extended period. This allows for better heat dissipation.[6]
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a consistent low temperature throughout the addition process.[1][6]
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm by increasing the thermal mass of the solution.[6]
Frequently Asked Questions (FAQs)
Q1: Which position on the this compound ring is most susceptible to nucleophilic attack?
The 4-position, where the nitro group is located, is the most electron-deficient and therefore the primary site for nucleophilic aromatic substitution. The nitro group is an excellent leaving group in this activated system.[3] The 6-position is also activated by the N-oxide and can be a site of attack, but to a lesser extent.
Q2: Is the fluorine atom a viable leaving group in SNAr reactions on this molecule?
While fluoride can be a leaving group in SNAr reactions, the nitro group at the 4-position is significantly more activated and a much better leaving group in this specific context.[3] Therefore, nucleophilic substitution will overwhelmingly favor the displacement of the nitro group.
Q3: How should I handle and store this compound?
Like many nitroaromatic compounds, it should be handled with care. It is a solid and should be stored in a cool, dry place away from heat and strong reducing agents.[7] Always consult the Safety Data Sheet (SDS) before use.
Q4: What are the best methods for purifying the functionalized products?
Standard purification techniques are generally effective.
-
Column Chromatography: Silica gel column chromatography is a versatile method. Due to the basic nature of the pyridine ring, tailing can sometimes be an issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine or ammonia, to the eluent.[6]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[6]
Quantitative Data Summary
The following tables provide representative data for nucleophilic aromatic substitution reactions on 4-nitropyridine N-oxide derivatives. These conditions can serve as a starting point for the functionalization of this compound.
Table 1: Reaction of 4-Nitropyridine N-Oxide Derivatives with O-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | NaOEt | Ethanol | Reflux | 4 | >90 |
| Phenol | K2CO3 | DMF | 80 | 6 | 85-95 |
| Methanol | NaOMe | Methanol | Reflux | 3 | >90 |
Table 2: Reaction of 4-Nitropyridine N-Oxide Derivatives with N-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | None | Ethanol | Reflux | 5 | 80-90 |
| Aniline | K2CO3 | DMSO | 100 | 12 | 75-85 |
| Benzylamine | None | NMP | 80 | 8 | 80-90 |
Table 3: Reaction of 4-Nitropyridine N-Oxide Derivatives with S-Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | 25 | 2 | >95 |
| Sodium Sulfide | None | Water/Ethanol | 50 | 4 | 70-80 |
| Cysteine | NaHCO3 | DMF/Water | 40 | 6 | 65-75 |
Detailed Experimental Protocols
Protocol: Synthesis of 4-(Anilino)-5-fluoro-2-methylpyridine 1-oxide
This protocol describes a general procedure for the nucleophilic aromatic substitution of the nitro group in this compound with aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium Carbonate (K2CO3) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Add aniline (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(anilino)-5-fluoro-2-methylpyridine 1-oxide.
Mandatory Visualizations
Caption: General workflow for SNAr on this compound.
Caption: Troubleshooting logic for low conversion in SNAr reactions.
References
- 1. baranlab.org [baranlab.org]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. UNC CHARLOTTE - THE DUBOIS CENTER [panorama.charlotte.edu]
Technical Support Center: Synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the expected main product of the nitration of 5-fluoro-2-methylpyridine 1-oxide?
A1: The nitration of pyridine N-oxides is a highly regioselective electrophilic aromatic substitution reaction. The N-oxide group strongly directs the incoming nitro group to the 4-position of the pyridine ring. Therefore, the expected main product is this compound.
Q2: What are the potential by-products in the synthesis of this compound?
A2: While the reaction is highly selective for the 4-nitro isomer, trace amounts of other isomers may be formed. Potential by-products include isomers where the nitro group is introduced at other positions of the pyridine ring, such as 5-fluoro-2-methyl-3-nitropyridine 1-oxide or 5-fluoro-2-methyl-6-nitropyridine 1-oxide. Additionally, unreacted starting material (5-fluoro-2-methylpyridine 1-oxide) may be present if the reaction does not go to completion. The formation of di-nitrated products is also a possibility under harsh reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the nitration reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of dichloromethane and ethyl acetate. The product, being more polar than the starting material, will have a lower Rf value.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase the reaction time. - Ensure the reaction temperature is maintained at the optimal level (typically heating is required). |
| Suboptimal nitrating agent concentration. | - Use a fresh mixture of fuming nitric acid and concentrated sulfuric acid. | |
| Inefficient work-up procedure leading to product loss. | - Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like chloroform or dichloromethane. - Carefully neutralize the reaction mixture to the appropriate pH to ensure precipitation of the product. | |
| Presence of Significant Amounts of Unreacted Starting Material | Insufficient nitrating agent. | - Increase the molar equivalent of the nitrating mixture. |
| Reaction time is too short. | - Extend the reaction time and monitor by TLC until the starting material spot disappears or is minimized. | |
| Formation of Multiple Spots on TLC (Indicating By-products) | Reaction temperature is too high. | - Maintain a controlled temperature throughout the reaction. High temperatures can lead to the formation of undesired isomers and degradation products. |
| Incorrect ratio of nitrating acids. | - Adhere strictly to the recommended ratio of fuming nitric acid to concentrated sulfuric acid. | |
| Difficulty in Purifying the Product | Co-precipitation with inorganic salts. | - During work-up, after neutralization, ensure the product is thoroughly washed with cold water to remove inorganic salts. - Recrystallization from a suitable solvent like acetone can effectively remove inorganic impurities.[1] |
| Similar polarity of by-products. | - If TLC shows closely eluting spots, column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane) may be necessary for effective separation. |
Experimental Protocols
General Protocol for Nitration of 5-Fluoro-2-methylpyridine 1-oxide
This protocol is a general guideline and may require optimization.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring.
-
Reaction Setup: In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 5-fluoro-2-methylpyridine 1-oxide.
-
Nitration: Slowly add the prepared nitrating mixture to the flask containing the pyridine N-oxide, while maintaining a controlled temperature (e.g., below 10°C initially, followed by heating to drive the reaction).
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice. Carefully neutralize the solution with a saturated sodium carbonate solution until the pH is neutral or slightly basic.
-
Isolation: Collect the precipitated solid by filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from acetone or by column chromatography.[1]
Analytical Method for By-product Analysis: HPLC-UV/MS
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is a powerful technique for the separation, identification, and quantification of the main product and its by-products.
-
Column: A reversed-phase C18 column is suitable for separating the polar analytes.
-
Mobile Phase: A gradient elution with a mixture of water (containing a small amount of formic acid or ammonium formate for better peak shape) and a polar organic solvent like acetonitrile or methanol.
-
Detection:
-
UV Detector: Monitor at a wavelength where all compounds of interest have significant absorbance (e.g., around 254 nm).
-
Mass Spectrometer (MS): Use electrospray ionization (ESI) in positive ion mode to determine the molecular weights of the eluting peaks, which helps in identifying the main product and potential isomeric by-products. Tandem MS (MS/MS) can provide fragmentation patterns for further structural elucidation.
-
Visualizations
Reaction Pathway and Potential By-products
Caption: Synthesis of this compound and potential by-products.
Experimental Workflow for By-product Analysis
Caption: General workflow for the analysis of by-products in the reaction mixture.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
Technical Support Center: 5-Fluoro-2-methyl-4-nitropyridine 1-oxide Reaction Condition Optimization
Welcome to the technical support center for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive site for nucleophilic attack is the carbon atom attached to the fluorine at the C-5 position. The pyridine N-oxide and the strongly electron-withdrawing nitro group at the C-4 position activate the ring for nucleophilic aromatic substitution (SNAr). The N-oxide group can also be a site for deoxygenation reactions.
Q2: What types of reactions are most common with this compound?
A2: The most common reaction is nucleophilic aromatic substitution (SNAr), where the fluoride is displaced by various nucleophiles such as amines, alcohols, and thiols. Additionally, the nitro group can be reduced to an amine, and the N-oxide can be deoxygenated.
Q3: How does the fluorine at the C-5 position act as a leaving group?
A3: In nucleophilic aromatic substitution reactions on activated aromatic rings, fluoride is an excellent leaving group.[1][2] The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The rate-determining step in these SNAr reactions is typically the initial addition of the nucleophile to the aromatic ring.[2]
Q4: Can the N-oxide group be removed?
A4: Yes, the N-oxide can be deoxygenated to the corresponding pyridine. This is often achieved using reducing agents such as phosphorus trichloride (PCl₃) or by catalytic hydrogenation.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Possible Causes and Solutions:
-
Insufficient reaction temperature: While some SNAr reactions with highly activated substrates can proceed at room temperature, many require heating to achieve a reasonable reaction rate.
-
Recommendation: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS.
-
-
Inappropriate solvent: The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile salt, leaving the anion more nucleophilic.
-
Recommendation: Screen different polar aprotic solvents to find the optimal one for your specific nucleophile.
-
-
Weak nucleophile: The nucleophilicity of the reacting partner significantly impacts the reaction rate.
-
Recommendation: If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it in situ, thereby increasing its nucleophilicity.
-
-
Moisture in the reaction: Water can protonate the nucleophile, reducing its effectiveness, or compete as a nucleophile, leading to undesired hydroxylation byproducts.
-
Recommendation: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Issue 2: Formation of Multiple Products
Possible Causes and Solutions:
-
Side reactions involving the nitro group: Strong nucleophiles or harsh basic conditions can sometimes lead to reactions at the nitro group or other positions on the pyridine ring.
-
Recommendation: Use milder reaction conditions, such as lower temperatures or a weaker base. Careful selection of the nucleophile can also minimize side reactions.
-
-
Reaction at the C-2 methyl group: Under strongly basic conditions, the methyl group at the C-2 position can be deprotonated, leading to undesired side reactions.
-
Recommendation: Avoid using excessively strong bases. If a base is required, a non-nucleophilic organic base like triethylamine or diisopropylethylamine is often a good choice.
-
-
Deoxygenation of the N-oxide: Some reagents can cause the unintended removal of the N-oxide oxygen.
-
Recommendation: Avoid reagents known for deoxygenation, such as trivalent phosphorus compounds, unless deoxygenation is the desired transformation.
-
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Similar polarity of starting material and product: If the nucleophile does not significantly alter the polarity of the molecule, separation by column chromatography can be challenging.
-
Recommendation: Adjust the eluent system for column chromatography to achieve better separation. Sometimes, derivatizing the product to change its polarity can aid in purification, followed by a deprotection step.
-
-
Formation of stubborn impurities: Certain reaction conditions can lead to the formation of byproducts that are difficult to remove.
-
Recommendation: Optimize the reaction conditions to minimize the formation of impurities. A change in solvent or temperature can sometimes prevent the formation of a problematic byproduct.
-
Data Presentation
Table 1: Optimization of Nucleophilic Aromatic Substitution with Amines
| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | DMF | K₂CO₃ | 80 | 4 | 85 |
| 2 | Morpholine | DMSO | Et₃N | 90 | 6 | 78 |
| 3 | Aniline | Acetonitrile | None | Reflux | 12 | 65 |
| 4 | Benzylamine | THF | NaH | 60 | 5 | 92 |
Note: The data in this table is representative and based on typical reaction conditions for analogous compounds. Actual results may vary.
Table 2: Conditions for Nitro Group Reduction and N-Oxide Deoxygenation
| Entry | Desired Transformation | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Nitro Group Reduction | H₂, Pd/C | Ethanol | 25 | 3 | >95 |
| 2 | N-Oxide Deoxygenation | PCl₃ | Dichloromethane | 0 to 25 | 1 | 90 |
| 3 | Concurrent Reduction & Deoxygenation | H₂, Pt catalyst | Methanol | 30 | 20 | High |
Note: The data in this table is based on established procedures for similar nitropyridine N-oxides.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a stirred solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile), add the amine nucleophile (1.1 eq).
-
If the amine is used as its salt, or if a base is required, add the base (e.g., K₂CO₃, Et₃N) (1.5 eq).
-
Heat the reaction mixture to the desired temperature (typically between 80-120°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of the Nitro Group
-
Dissolve the 5-substituted-2-methyl-4-nitropyridine 1-oxide derivative in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the 4-amino product.
Visualizations
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Caption: Troubleshooting Workflow for Low SNAr Yield.
References
Recrystallization techniques for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide
This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a key intermediate for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause | Suggested Solution |
| Poor or No Crystal Formation | - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid. | - Boil off some of the solvent to increase the concentration of the compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1]- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1]- Add a seed crystal of the pure compound.[1] |
| Low Yield | - A significant amount of the compound remains dissolved in the mother liquor.[1]- Premature crystallization occurred during hot filtration. | - Reduce the amount of solvent used initially. Ensure you are using the minimum amount of hot solvent to dissolve the crude product.- Cool the mother liquor in an ice bath to maximize precipitation.- To prevent premature crystallization, heat the filtration apparatus (funnel and receiving flask) before filtration. |
| Oily Product Formation | - The melting point of the solute is lower than the boiling point of the solvent.- The compound may be impure. | - Use a lower-boiling point solvent or a solvent mixture.- Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity persists. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product.- The compound may be degrading. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product.- Ensure the heating temperature does not exceed the decomposition temperature of the compound. Pyridine N-oxides can decompose at high temperatures.[2] |
| Product is Hygroscopic | - Pyridine N-oxides are known to be hygroscopic.[3] | - Dry the purified crystals under a high vacuum.[3]- Azeotropic distillation with a solvent like toluene can be an effective drying method.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the appearance of this compound?
A1: this compound is a yellow solid.[4]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific data for this compound is limited, analogous nitropyridine N-oxides are successfully recrystallized from solvents such as acetone[5][6], or solvent mixtures like chloroform-ethanol[7] and heptane-toluene[2]. It is advisable to test solubility in a small range of solvents to determine the optimal one.
Q3: My crystals formed too quickly. What is the consequence of this?
A3: Rapid crystallization can trap impurities within the crystal lattice, which undermines the purification purpose of recrystallization.[1] An ideal crystallization process involves the slow formation of crystals over a period of about 20 minutes.[1]
Q4: How can I slow down the rate of crystallization?
A4: To slow down crystal growth, you can place the flask back on the heat source and add a small amount of additional solvent.[1] This ensures the solution is not oversaturated at a higher temperature, allowing for more gradual cooling and crystal formation.[1]
Q5: What should I do if no crystals form even after the solution has cooled?
A5: If crystallization does not initiate, you can try scratching the inner surface of the flask with a glass rod or adding a small seed crystal of the compound to induce nucleation.[1] If the solution is too dilute, you may need to evaporate some of the solvent and allow it to cool again.[1]
Experimental Protocol: General Recrystallization Procedure
This is a general guideline for the recrystallization of this compound. The choice of solvent and specific volumes may require optimization.
-
Solvent Selection: In a test tube, add a small amount of the crude this compound and a few drops of a potential solvent (e.g., acetone, ethanol, ethyl acetate). Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals, preferably under a vacuum to remove any residual solvent and moisture.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. reddit.com [reddit.com]
- 4. UNC CHARLOTTE - THE DUBOIS CENTER [panorama.charlotte.edu]
- 5. benchchem.com [benchchem.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the HPLC Characterization of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the characterization of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a key intermediate in pharmaceutical synthesis. While specific literature on the HPLC analysis of this exact molecule is limited, this document compiles and extrapolates data from closely related nitropyridine and pyridine N-oxide derivatives to offer robust analytical guidance. The guide will compare a primary HPLC method with alternative analytical techniques, providing researchers, scientists, and drug development professionals with the necessary information to establish effective purity and stability testing protocols.
I. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the predominant technique for the analysis of polar, non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
A typical RP-HPLC method for a nitropyridine derivative can be adapted for this compound. The following protocol is a starting point for method development:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A common gradient might be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10-90% Acetonitrile
-
15-20 min: 90% Acetonitrile
-
20-25 min: 10% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 10% acetonitrile in water) to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
Logical Workflow for HPLC Method Development
Caption: Workflow for the HPLC analysis of this compound.
II. Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be employed for the characterization of pyridine derivatives. This section compares RP-HPLC with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).
Performance Comparison of Analytical Methods
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Adsorption on a solid stationary phase with a liquid mobile phase. |
| Typical Stationary Phase | C18, C8 | Phenyl-methyl polysiloxane | Silica gel, Alumina |
| Typical Mobile Phase | Acetonitrile/Water, Methanol/Water | Inert gas (e.g., Helium, Nitrogen) | Organic solvent mixtures (e.g., Ethyl acetate/Hexane) |
| Analyte Suitability | Non-volatile, polar compounds. | Volatile, thermally stable compounds. | Wide range of compounds, primarily for qualitative analysis. |
| Resolution | High | Very High | Low to Moderate |
| Quantification | Excellent | Excellent | Semi-quantitative |
| Limit of Detection (LOD) | Low (ng to pg range) | Very Low (pg to fg range) | Moderate (µg to ng range) |
| Analysis Time | 15-30 minutes per sample | 10-20 minutes per sample | 20-40 minutes per plate (multiple samples) |
| MS Compatibility | Excellent (LC-MS) | Excellent (GC-MS) | Possible with specialized techniques (TLC-MS) |
Signaling Pathway of Analytical Method Selection
Caption: Decision pathway for selecting an analytical method based on analyte properties.
III. Discussion
For the characterization of this compound, Reversed-Phase HPLC emerges as the most suitable technique. Its ability to handle polar, non-volatile compounds, coupled with high resolution and excellent quantitative capabilities, makes it ideal for purity determination and impurity profiling in a drug development setting. The compatibility with Mass Spectrometry (LC-MS) is a significant advantage for the identification of unknown impurities.
Gas Chromatography (GC) , while offering high resolution, is generally not the first choice for pyridine N-oxides due to their polarity and potential thermal lability. The high temperatures of the GC inlet could lead to degradation of the analyte, providing inaccurate results. For related, more volatile pyridine derivatives, GC-MS can be a powerful tool for identification.[1]
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective tool for qualitative analysis, such as reaction monitoring or preliminary purity assessment. However, its lower resolution and semi-quantitative nature make it unsuitable for the precise characterization required in a regulated environment.
References
Navigating the Structural Landscape of Pyridine N-Oxides: A Comparative Guide to 5-Fluoro-2-methyl-4-nitropyridine 1-oxide
For researchers, scientists, and drug development professionals, understanding the intricate three-dimensional architecture of small molecules is paramount for rational drug design and materials science. This guide provides a comparative analysis of the anticipated structural features of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a compound of interest in medicinal chemistry, by examining the crystal structures of closely related analogues. While a definitive X-ray crystal structure for the title compound is not publicly available, this guide leverages existing crystallographic data to offer valuable insights into its potential solid-state conformation and intermolecular interactions.
Unveiling the Molecular Architecture: A Comparative Structural Analysis
The precise arrangement of atoms within a crystal lattice dictates a molecule's physical and chemical properties. In the absence of a determined crystal structure for this compound, we can infer its likely structural characteristics by comparing it with analogous substituted nitropyridine N-oxides for which X-ray crystallographic data is available.
| Feature | 3-Chloro-2,6-dimethyl-4-nitropyridine N-oxide[1] | 3-Bromo-2,6-dimethyl-4-nitropyridine N-oxide[1] | 2,4,6-Trinitropyridine N-oxide[1] | This compound (Predicted) |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pnma | - |
| Key Intermolecular Interactions | C–H···O hydrogen bonds, CH₃···Cl contacts | C–H···O hydrogen bonds, CH₃···Br contacts | π-π stacking, C–H···O hydrogen bonds | Potential for C–H···O and C–H···F hydrogen bonds, π-π stacking, and F···O/N interactions |
| Influence of Substituents on Packing | The chloro and methyl groups influence the packing through weak hydrogen bonds and halogen contacts. | Similar to the chloro-derivative, with bromine participating in intermolecular contacts. | The multiple nitro groups dominate the packing through strong electrostatic interactions and hydrogen bonding. | The fluorine atom is expected to introduce unique packing motifs through fluorine-involved interactions, influencing crystal density and stability. |
The comparison suggests that this compound is likely to exhibit a crystal packing dominated by a combination of hydrogen bonding involving the N-oxide oxygen and nitro group oxygens, as well as potential π-π stacking interactions between the pyridine rings. The presence of the highly electronegative fluorine atom could introduce additional short intermolecular contacts, such as C–H···F or F···O/N interactions, which can significantly influence the crystal packing and physicochemical properties of the compound.
Experimental Protocols: A Roadmap to Synthesis and Crystallization
The following section outlines a plausible synthetic route and a general procedure for obtaining single crystals of this compound suitable for X-ray diffraction analysis, based on established methodologies for similar compounds.
Synthesis of this compound
The synthesis of the title compound can be envisioned as a two-step process starting from a commercially available precursor, 2-chloro-5-methyl-4-nitropyridine-N-oxide.[2][3]
Caption: Proposed synthetic routes to this compound.
Step 1: Nucleophilic Aromatic Substitution. A mixture of 2-chloro-5-methyl-4-nitropyridine-N-oxide and a fluorinating agent, such as potassium fluoride (KF), in an appropriate high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide or sulfolane) is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.
Alternative Step 1: Nitration. An alternative approach involves the nitration of 5-fluoro-2-methylpyridine 1-oxide. The starting material is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The reaction mixture is then carefully poured onto ice, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is crucial for determining the molecular structure by X-ray crystallography. A general approach involves the slow evaporation of a saturated solution of the purified compound.
Caption: General workflow for single crystal growth.
Procedure:
-
Solvent Selection: A range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof) should be screened to find a suitable system where the compound has moderate solubility.
-
Solution Preparation: The purified this compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Crystal Growth: The solution is filtered to remove any insoluble impurities and then allowed to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.
-
Crystal Harvesting: Once suitable single crystals have formed, they are carefully isolated from the mother liquor and mounted on a goniometer head for X-ray diffraction analysis.
Conclusion
While the definitive crystal structure of this compound remains to be determined, a comparative analysis of its structural analogues provides valuable predictive insights into its solid-state behavior. The interplay of the fluoro, methyl, and nitro substituents, along with the N-oxide functionality, is expected to result in a rich and complex network of intermolecular interactions. The experimental protocols outlined in this guide offer a practical starting point for the synthesis and crystallization of this compound, paving the way for its empirical structural elucidation and further exploration of its potential applications in drug discovery and materials science.
References
Comparative Reactivity Analysis: 5-Fluoro-2-methyl-4-nitropyridine 1-oxide vs. 5-Chloro-2-methyl-4-nitropyridine 1-oxide
A Guide for Researchers in Synthetic Chemistry and Drug Development
In the synthesis of complex molecules, particularly in the pharmaceutical industry, the selection of appropriate building blocks is critical for optimizing reaction efficiency, yield, and purity. Halogenated nitropyridines are valuable intermediates, frequently utilized in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an objective comparison of the reactivity of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide and its chloro analog, 5-Chloro-2-methyl-4-nitropyridine 1-oxide, supported by established chemical principles and experimental data from analogous systems.
Core Principle: The "Element Effect" in Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings, typically nucleophilic, can become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups, such as a nitro group (NO₂) and an N-oxide function.[1] In such activated systems, a nucleophile can displace a halide leaving group. The reaction generally proceeds via a two-step addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[2][3]
Counterintuitively to bond strengths (C-F > C-Cl), the reactivity of the leaving group in SNAr reactions typically follows the order: F > Cl ≈ Br > I.[4][5][6] This phenomenon, known as the "element effect," is because the first step—the nucleophilic attack and formation of the Meisenheimer complex—is the rate-determining step.[2][3][5] The high electronegativity of fluorine powerfully stabilizes the anionic intermediate through a strong inductive effect, thereby lowering the activation energy of this crucial step and accelerating the overall reaction rate.[2][3]
// Reactants sub [label="5-Halo-2-methyl-4-nitropyridine 1-oxide\n(X = F or Cl)", fillcolor="#FFFFFF", fontcolor="#202124"]; nu [label="Nucleophile\n(Nu⁻)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Intermediate meisenheimer [label=<Meisenheimer Complex(Resonance Stabilized Anion)Rate-Determining Step>, shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#EA4335"];
// Products prod [label="Substituted Product", fillcolor="#FFFFFF", fontcolor="#202124"]; lg [label="Halide Ion\n(X⁻)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Pathway sub -> meisenheimer [label="+ Nu⁻", color="#4285F4", fontcolor="#202124"]; nu -> meisenheimer [style=invis]; meisenheimer -> prod [label="- X⁻ (Fast)", color="#34A853", fontcolor="#202124"]; prod -> lg [style=invis];
// Annotation for Fluorine's role { rank=same; meisenheimer; note [label="Fluorine's high electronegativity\nprovides superior stabilization\nof this intermediate compared to Chlorine.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; meisenheimer -> note [style=dashed, color="#5F6368", arrowhead=none]; } }
Caption: SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.
Data Presentation: A Quantitative Reactivity Comparison
| Feature | This compound | 5-Chloro-2-methyl-4-nitropyridine 1-oxide | Justification / Reference |
| Relative SNAr Rate | High | Low | The highly electronegative fluorine atom stabilizes the rate-determining Meisenheimer intermediate.[2][3] |
| Illustrative kF/kCl Ratio * | ~10² - 10³ | 1 | Based on kinetic data for the reaction of 1-halo-2,4-dinitrobenzenes with piperidine. The exact ratio varies with the solvent and nucleophile.[2] |
| Typical Reaction Conditions | Milder (lower temperatures, shorter times) | More Forcing (higher temperatures, longer times) | Higher reactivity of the fluoro analog allows for less harsh conditions, which is beneficial for sensitive substrates.[2] |
| CAS Number | 113209-88-4[7] | 60323-96-8[8] or 97944-39-3[9]** | - |
| Key Applications | Preferred for difficult substitutions or with sensitive functional groups. | Used as a versatile intermediate where reactivity is sufficient and cost is a factor (e.g., in the synthesis of finerenone).[10][11] | - |
*This ratio is for the analogous 1-halo-2,4-dinitrobenzene system and serves to illustrate the general principle. **Different CAS numbers may exist for the same compound.
Experimental Protocols
The following is a generalized protocol for a competitive experiment to directly compare the reactivity of the two compounds.
Objective: To determine the relative reaction rate of this compound and 5-Chloro-2-methyl-4-nitropyridine 1-oxide with a common nucleophile.
Materials:
-
This compound
-
5-Chloro-2-methyl-4-nitropyridine 1-oxide
-
Nucleophile (e.g., Piperidine, Morpholine, or Sodium Methoxide)
-
Anhydrous solvent (e.g., Acetonitrile, DMSO, or Methanol)
-
Internal standard for analytical monitoring (e.g., Dodecane)
-
Reaction vessel with magnetic stirrer and temperature control
-
Analytical instrument (GC or HPLC)
Procedure:
-
Solution Preparation: Prepare equimolar stock solutions of the fluoro- and chloro-analogs in the chosen anhydrous solvent. Prepare a separate stock solution of the nucleophile.
-
Reaction Setup: In a temperature-controlled reaction vessel, add equal volumes of the fluoro- and chloro-analog stock solutions. Add a known amount of the internal standard.
-
Initiation: Equilibrate the mixture to the desired reaction temperature (e.g., 25°C for a preliminary run). Initiate the reaction by adding a specific volume of the nucleophile stock solution (e.g., 1.0 equivalent relative to the total substrate).
-
Monitoring: At timed intervals (e.g., t = 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the reaction in the aliquot (e.g., by adding a dilute acid solution if an amine nucleophile is used).
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining fluoro- and chloro-substrates relative to the internal standard.
-
Data Processing: Plot the concentration of each substrate versus time. The substrate that is consumed more rapidly is the more reactive species. For a quantitative comparison, initial rates can be calculated from the slopes of these plots. The ratio of the initial rates will provide the relative reactivity.
Decision Workflow for Substrate Selection
Choosing between the fluoro and chloro analog is a multifactorial decision. The following workflow illustrates key considerations for a researcher.
Caption: Decision workflow for selecting between fluoro and chloro analogs in SNAr synthesis.
Conclusion
For researchers and drug development professionals, understanding the relative reactivity of these key pyridine intermediates is paramount for efficient and rational synthesis design. The evidence from established principles of physical organic chemistry is unequivocal: This compound is a significantly more reactive substrate in nucleophilic aromatic substitution reactions than its chloro analog. [2][3]
This enhanced reactivity allows for the use of milder reaction conditions, which can be crucial for preserving sensitive functional groups elsewhere in the molecule and improving overall process efficiency.[2] While the chloro-analog is a viable and often more economical intermediate, the fluoro-derivative provides a powerful option for challenging substitutions or when reaction conditions must be kept mild. The choice, therefore, depends on a careful balance of required reactivity, process constraints, and economic considerations.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UNC CHARLOTTE - THE DUBOIS CENTER [panorama.charlotte.edu]
- 8. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]
- 9. Buy 5-Chloro-2-methyl-4-nitropyridine 1-oxide (EVT-3475154) | 97944-39-3 [evitachem.com]
- 10. 2-Chloro-5-methyl-4-nitropyridine N-oxide | 60323-96-8 | Benchchem [benchchem.com]
- 11. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
A Comparative Guide to 5-Fluoro-2-methyl-4-nitropyridine 1-oxide and Other Nitropyridine Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, nitropyridine derivatives serve as crucial building blocks for the synthesis of a wide array of bioactive molecules.[1][2] Their unique electronic properties make them versatile intermediates in the development of novel therapeutics. This guide provides a comparative analysis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide against other nitropyridine derivatives, focusing on their reactivity in nucleophilic aromatic substitution (SNAr) reactions and their potential biological applications. This comparison is supported by available experimental data and detailed methodologies to assist researchers in selecting the optimal building blocks for their synthetic and drug discovery endeavors.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of nitropyridine derivatives in SNAr reactions is a critical factor in their utility as synthetic intermediates. The electron-withdrawing nature of the nitro group, combined with the electronegativity of the pyridine ring nitrogen, activates the aromatic system towards nucleophilic attack. The position and nature of other substituents on the pyridine ring further modulate this reactivity.
Key Factors Influencing Reactivity:
-
Position of the Leaving Group: Halogens or other leaving groups at the 2- and 4-positions of the pyridine ring are generally more susceptible to nucleophilic substitution. This is attributed to the ability of the ring nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.
-
Nature of the Leaving Group: In SNAr reactions, fluoride is often a better leaving group than chloride, which is counterintuitive to the trend in aliphatic nucleophilic substitutions. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and stabilizing the anionic intermediate.[3]
-
Presence of a Nitro Group: The strongly electron-withdrawing nitro group significantly enhances the reactivity of the pyridine ring towards nucleophiles, particularly when positioned ortho or para to the leaving group.[2]
-
The N-Oxide Moiety: The N-oxide group in pyridine N-oxides acts as a strong electron-withdrawing group, further activating the ring for nucleophilic substitution, especially at the 4-position.[4]
Comparative Reactivity: Fluoro vs. Chloro Derivatives
This principle suggests that This compound is expected to be more reactive towards nucleophiles than 2-chloro-5-methyl-4-nitropyridine-N-oxide . This higher reactivity can be advantageous in synthetic schemes, potentially allowing for milder reaction conditions and shorter reaction times.
Biological Activity of Nitropyridine Derivatives
Nitropyridine derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug development. The N-oxide functionality, in particular, has been incorporated into numerous compounds with therapeutic potential.[5]
Studies on 4-nitropyridine 1-oxide and its alkyl derivatives have revealed their potential as carcinogens and mutagens.[1] The position of the alkyl substituent has been shown to significantly influence this activity, with 3-methyl-4-nitropyridine 1-oxide being a potent carcinogen.[1] This highlights the importance of the substitution pattern in determining the biological profile of these compounds.
The incorporation of a fluorine atom into pyridine-based scaffolds is a common strategy in medicinal chemistry to enhance drug potency, selectivity, and metabolic stability.[6] Therefore, this compound represents a promising starting material for the synthesis of novel drug candidates with potentially improved pharmacological properties.
Experimental Protocols
While specific experimental protocols for reactions involving this compound are not extensively detailed in the public domain, protocols for structurally similar compounds can serve as a valuable guide for researchers.
Synthesis of 2-chloro-5-methyl-4-nitropyridine-N-oxide
A common method for the synthesis of nitropyridine N-oxides involves the nitration of the corresponding pyridine N-oxide. The following protocol describes the synthesis of 2-chloro-5-methyl-4-nitropyridine-N-oxide:
Procedure: [2]
-
To a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid, slowly add 56.4 g of 2-chloro-5-methylpyridine-1-oxide.
-
Stir the reaction mixture at 100 °C for 2 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Adjust the pH to 2-3 with a sodium carbonate solution.
-
Collect the resulting yellow solid by filtration and wash it with ice water.
-
Combine the filtrates and extract them with hot chloroform.
-
Combine the organic phases, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
This protocol can likely be adapted for the synthesis of this compound from the corresponding fluorinated precursor.
Summary of Comparative Data
To facilitate a clear comparison, the following table summarizes the key characteristics of this compound and a representative chlorinated analog.
| Property | This compound | 2-chloro-5-methyl-4-nitropyridine-N-oxide |
| CAS Number | 113209-88-4[7] | 60323-96-8[2] |
| Molecular Formula | C₆H₅FN₂O₃[7] | C₆H₅ClN₂O₃ |
| Molecular Weight | 172.11 g/mol [7] | 188.57 g/mol |
| Reactivity in SNAr | Expected to be higher | Expected to be lower |
| Potential Applications | Precursor for fluorinated bioactive molecules | Precursor for bioactive molecules |
Visualizing Reaction Pathways
To illustrate the concepts discussed, the following diagrams created using Graphviz depict a generalized SNAr reaction pathway and a decision-making workflow for selecting a halogenated nitropyridine intermediate.
Conclusion
This compound stands out as a highly promising building block for chemical synthesis and drug discovery. Its anticipated high reactivity in SNAr reactions, a consequence of the fluorine substituent, offers potential advantages over its chlorinated counterparts, including the possibility of milder reaction conditions and improved yields. The presence of the fluorine atom also provides an avenue for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. While direct comparative experimental data remains limited, the foundational principles of organic chemistry strongly support the superior performance of this fluorinated derivative in many synthetic applications. Further experimental investigation is warranted to fully elucidate and quantify the comparative performance of this compound against other nitropyridine derivatives.
References
- 1. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
Purity Analysis of Synthesized 5-Fluoro-2-methyl-4-nitropyridine 1-oxide: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of analytical techniques for determining the purity of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a key intermediate in the synthesis of various pharmaceutical agents. This document outlines experimental protocols and presents a logical workflow for comprehensive purity assessment.
Introduction to this compound
This compound (CAS RN: 113209-88-4) is a substituted pyridine N-oxide with the molecular formula C6H5FN2O3.[1][2] Its structural features, including a fluorine atom, a nitro group, and an N-oxide moiety, make it a versatile building block in medicinal chemistry. The purity of this compound is paramount as impurities can lead to unwanted side reactions, affect product yield, and introduce toxic byproducts in subsequent synthetic steps.
Comparative Analysis of Analytical Methods
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis due to its high resolution and sensitivity.[3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial structural information and confirmation of identity.
Table 1: Comparison of Key Analytical Techniques
| Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase.[3] | High resolution, high sensitivity, quantitative accuracy, applicable for a wide range of compounds.[3][4] | Requires method development, can be time-consuming, may require specific detectors for certain impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. | Provides detailed structural information, can identify and quantify impurities without the need for reference standards (qNMR).[5] | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret, not ideal for separating complex mixtures. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight information, can be coupled with chromatographic techniques (e.g., LC-MS, GC-MS) for enhanced separation and identification.[6][7] | May not distinguish between isomers without fragmentation analysis, quantification can be challenging without appropriate standards. |
| Gas Chromatography (GC) | Separation based on the partitioning of volatile compounds between a stationary phase and a gaseous mobile phase. | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like many pyridine N-oxides. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar pyridine N-oxide derivatives and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method is recommended for the purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 310 nm. A DAD can be used to monitor a wider range of wavelengths to detect potential impurities with different chromophores.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and identification of impurities.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts of the aromatic protons and the methyl group will be characteristic of the target compound. The introduction of the N-oxide group typically leads to a downfield shift of neighboring protons compared to the parent pyridine.[5]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals and their chemical shifts will confirm the carbon skeleton of the molecule.
-
¹⁹F NMR: This is particularly important for fluorinated compounds. A single resonance is expected for the fluorine atom, and its chemical shift will be indicative of its electronic environment.
Mass Spectrometry (MS)
LC-MS is a powerful tool for confirming the molecular weight and identifying impurities.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.
-
Ionization Mode: Positive ESI is generally suitable for pyridine derivatives.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.
-
Data Acquisition: Acquire full scan mass spectra to detect the molecular ion of the target compound ([M+H]⁺) and any potential impurities. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation of unknown impurities. The loss of an oxygen atom is a common fragmentation pattern for pyridine N-oxides.[6]
Potential Impurities and Their Detection
Impurities in the synthesized this compound can arise from several sources, including unreacted starting materials, side products from the synthesis, and degradation products.
Table 2: Potential Impurities and Recommended Detection Methods
| Potential Impurity | Structure | Origin | Primary Detection Method |
| 5-Fluoro-2-methylpyridine | C₆H₆FN | Incomplete N-oxidation | HPLC, GC-MS |
| 2-Methyl-4-nitropyridine 1-oxide | C₆H₆N₂O₃ | Incomplete fluorination | HPLC, MS |
| Isomeric Nitropyridine N-oxides | C₆H₅FN₂O₃ | Non-regioselective nitration | HPLC, NMR |
| Starting Materials for Synthesis | Varies | Incomplete reaction | HPLC, GC-MS |
| Deoxygenated Product | C₆H₅FN₂O₂ | Reduction during workup or storage | HPLC, MS |
Workflow and Data Interpretation
A systematic workflow is crucial for the efficient and accurate purity analysis of the synthesized compound.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. UNC CHARLOTTE - THE DUBOIS CENTER [panorama.charlotte.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 5-Fluoro-2-methyl-4-nitropyridine 1-oxide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed spectroscopic comparison of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide and its structurally related derivatives. The objective is to provide a comprehensive reference for the identification, characterization, and analysis of this important class of compounds, which are of significant interest in medicinal chemistry and materials science. The following sections present a comparative analysis of their spectroscopic data, detailed experimental protocols for key analytical techniques, and a logical workflow for their synthesis and characterization.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data of Substituted Nitropyridine 1-Oxides
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 4-Nitropyridine 1-oxide | Not Specified | 8.35 (d, J=7.0, 2H), 7.45 (d, J=7.0, 2H) |
| 3-Methyl-4-nitropyridine 1-oxide | Not Specified | 8.20 (s, 1H), 8.05 (d, J=6.5, 1H), 7.30 (d, J=6.5, 1H), 2.50 (s, 3H) |
| 2-Chloro-5-methyl-4-nitropyridine 1-oxide | Not Specified | 8.30 (s, 1H), 7.50 (s, 1H), 2.40 (s, 3H) |
| 3-Fluoro-4-nitropyridine 1-oxide | Not Specified | 8.4 (d, J=4.5, 1H), 8.2 (dd, J=8.5, 4.5, 1H), 7.4 (t, J=8.5, 1H) |
| This compound (Predicted) | CDCl₃ | ~8.1-8.3 (s, 1H, H-6), ~7.3-7.5 (d, J(H-F) ≈ 8-10, 1H, H-3), ~2.5-2.7 (s, 3H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data of Substituted Nitropyridine 1-Oxides
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 4-Nitropyridine 1-oxide | Not Specified | 147.0, 140.0, 125.0 |
| 3-Methyl-4-nitropyridine 1-oxide | Not Specified | 155.5, 145.8, 138.2, 128.5, 124.1, 17.8 |
| 2-Chloro-5-methyl-4-nitropyridine 1-oxide | Not Specified | 150.1, 146.2, 139.8, 130.5, 125.3, 18.2 |
| 3-Fluoro-4-nitropyridine 1-oxide | Not Specified | ~155-165 (d, ¹J(C-F)), ~140-150 (d, ²J(C-F)), ~135-145, ~120-130 (d, ²J(C-F)), ~115-125 (d, ³J(C-F)) |
| This compound (Predicted) | CDCl₃ | ~150-160 (d, ¹J(C-F)), ~145-155 (d, ²J(C-F)), ~140-150, ~130-140 (d, ²J(C-F)), ~120-130 (d, ³J(C-F)), ~18-20 |
Table 3: IR Spectroscopic Data of Substituted Nitropyridine 1-Oxides
| Compound | Medium | Key Vibrational Frequencies (cm⁻¹) |
| 4-Nitropyridine 1-oxide [1][2][3] | KBr disc | ~1600 (aromatic C=C), ~1515, ~1345 (NO₂ asymmetric and symmetric stretching), ~1250 (N-O stretching) |
| 3-Fluoro-4-nitropyridine 1-oxide | Not Specified | Expected: ~1600 (aromatic C=C), ~1520, ~1350 (NO₂ stretching), ~1260 (N-O stretching), ~1000-1100 (C-F stretching) |
| This compound (Predicted) | KBr disc | Expected: ~1600 (aromatic C=C), ~1520, ~1350 (NO₂ stretching), ~1260 (N-O stretching), ~1000-1100 (C-F stretching) |
Table 4: Mass Spectrometry Data of Substituted Nitropyridine 1-Oxides
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| 4-Nitropyridine 1-oxide | EI | 140 | 124 ([M-O]⁺), 94 ([M-O-NO]⁺), 82, 66 |
| 2-Chloro-5-methyl-4-nitropyridine 1-oxide | ESI | 189/191 | 173/175 ([M-O]⁺), 143/145 ([M-O-NO]⁺), 127/129 |
| 3-Fluoro-4-nitropyridine 1-oxide | ESI | 159 | 143 ([M-O]⁺), 113 ([M-O-NO]⁺), 97 |
| This compound (Predicted) | ESI | 173 | 157 ([M-O]⁺), 127 ([M-O-NO]⁺), 111 |
Table 5: ¹⁹F NMR and UV-Vis Spectroscopic Data of Fluorinated Pyridine Derivatives
| Compound | Solvent | ¹⁹F Chemical Shift (δ, ppm, relative to CFCl₃) | UV-Vis λmax (nm) |
| 3-Fluoropyridine | CDCl₃ | -131.5 | ~260 |
| 3-Fluoro-4-nitropyridine 1-oxide | Not Specified | Expected: -110 to -130 | Expected: ~320-350 |
| This compound (Predicted) | CDCl₃ | Expected: -120 to -140 | Expected: ~330-360 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data. The following are general methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyridine derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker).
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: TMS at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Spectroscopy:
-
Instrument: NMR spectrometer equipped with a fluorine probe.
-
Pulse Program: Standard single-pulse sequence, proton-decoupled.
-
Number of Scans: 64-256.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width: A range appropriate for fluorinated aromatic compounds (e.g., -100 to -180 ppm).
-
Reference: External or internal standard such as CFCl₃ at 0.00 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method for Solids):
-
Grind 1-2 mg of the pyridine derivative with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: Mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive or negative, depending on the analyte. For pyridine N-oxides, positive mode is common ([M+H]⁺).
-
Mass Range: A range appropriate for the expected molecular weight (e.g., 50-500 m/z).
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizer Gas: Nitrogen, at a pressure recommended by the instrument manufacturer.
-
Drying Gas: Nitrogen, at a flow rate and temperature optimized for desolvation.
-
Fragmentation (MS/MS): For structural elucidation, a precursor ion is selected and fragmented using collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile).
-
Prepare a series of dilutions to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (usually 0.1-1.0).
-
-
Data Acquisition:
-
Instrument: UV-Vis spectrophotometer.
-
Scan Range: Typically 200-800 nm.
-
Blank: A cuvette containing the pure solvent is used as a blank to zero the instrument.
-
Measurement: The absorbance spectrum of the sample solution is recorded. The wavelength of maximum absorbance (λmax) is determined.
-
Synthesis and Analysis Workflow
The synthesis of this compound and its derivatives typically involves a multi-step process. A general workflow for the synthesis and subsequent spectroscopic analysis is illustrated below.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
References
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Nitropyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Nitropyridine N-Oxide Scaffolds, Supported by Experimental Data.
Introduction to Nitropyridine N-Oxides and the Role of Fluorination
Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The N-oxide functional group can influence the electronic properties of the pyridine ring, often enhancing its biological activity and modulating its metabolic profile. The nitro group is a strong electron-withdrawing group that can further enhance the biological potential of these compounds.
Fluorine, being the most electronegative element, possesses unique properties that can profoundly impact a molecule's biological activity. The introduction of a fluorine atom can alter:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to an increased half-life of the compound.
-
Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with biological targets.
-
Binding Affinity: The high electronegativity of fluorine can lead to altered electronic interactions with target proteins, potentially enhancing binding affinity and potency.
-
Acidity/Basicity: The presence of a fluorine atom can influence the pKa of nearby functional groups, which can affect the ionization state of the molecule at physiological pH and thereby its solubility and target engagement.
This guide will explore the potential implications of fluorination on the biological activity of nitropyridine N-oxides, focusing on antimicrobial and cytotoxic effects.
Comparative Biological Activity Data
As previously stated, direct comparative studies providing quantitative data (e.g., IC₅₀ or MIC values) for a fluorinated nitropyridine N-oxide and its direct non-fluorinated analog are not available in the reviewed literature. However, for illustrative purposes, the following tables demonstrate how such data would be presented.
Table 1: Illustrative Cytotoxicity Data (Hypothetical)
| Compound | Structure | Cancer Cell Line | IC₅₀ (µM) |
| 4-Nitropyridine N-oxide | C₅H₄N₂O₃ | HeLa (Cervical) | [Data Not Available] |
| A549 (Lung) | [Data Not Available] | ||
| MCF-7 (Breast) | [Data Not Available] | ||
| 3-Fluoro-4-nitropyridine N-oxide | C₅H₃FN₂O₃ | HeLa (Cervical) | [Data Not Available] |
| A549 (Lung) | [Data Not Available] | ||
| MCF-7 (Breast) | [Data Not Available] |
Table 2: Illustrative Antimicrobial Activity Data (Hypothetical)
| Compound | Structure | Bacterial Strain | MIC (µg/mL) |
| 4-Nitropyridine N-oxide | C₅H₄N₂O₃ | Staphylococcus aureus | [Data Not Available] |
| Escherichia coli | [Data Not Available] | ||
| Pseudomonas aeruginosa | [Data Not Available] | ||
| 3-Fluoro-4-nitropyridine N-oxide | C₅H₃FN₂O₃ | Staphylococcus aureus | [Data Not Available] |
| Escherichia coli | [Data Not Available] | ||
| Pseudomonas aeruginosa | [Data Not Available] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds. Below are standard protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for in vitro cytotoxicity and antimicrobial susceptibility testing.
Potential Signaling Pathway Involvement (Hypothetical)
Given the presence of the nitro group, one potential mechanism of action, particularly in hypoxic conditions found in solid tumors, could involve bioreductive activation.
Caption: Hypothetical bioreductive activation pathway of nitropyridine N-oxides.
Conclusion
While direct comparative experimental data between fluorinated and non-fluorinated nitropyridine N-oxides is currently lacking in the scientific literature, the principles of medicinal chemistry suggest that fluorination could significantly enhance the biological activity of these compounds. The expected improvements in metabolic stability and target interaction warrant the synthesis and evaluation of fluorinated analogs. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies. Future research focusing on a direct comparison is essential to fully elucidate the structure-activity relationships within this promising class of compounds and to guide the development of novel therapeutic agents.
Comparative Guide to Analytical Methods for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of validated analytical methods for the characterization and quantification of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. The selection of an appropriate analytical technique is crucial for ensuring the quality, purity, and consistency of this important chemical intermediate in research and drug development. This document compares common analytical techniques, providing supporting data and detailed experimental protocols to aid in method selection and implementation.
Data Presentation: A Comparative Overview
The following tables provide a summary of quantitative data and key performance characteristics for the most relevant analytical methods for this compound and structurally similar compounds.
Table 1: Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation based on volatility and interaction with a stationary phase, coupled with mass-based detection. |
| Typical Column | C18 reverse-phase column.[1] | Capillary columns (e.g., DB-5ms). |
| Mobile Phase/Carrier Gas | Acetonitrile/water gradients with additives like formic or phosphoric acid.[1][2] | Inert gases such as helium or nitrogen.[3] |
| Detection | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS). | Mass Spectrometry (MS), Flame Ionization Detector (FID).[3] |
| Sample Requirements | Soluble in the mobile phase. | Volatile and thermally stable. |
| Key Advantages | Suitable for non-volatile and thermally labile compounds. | High sensitivity and selectivity, provides structural information from mass spectra.[3] |
| Common Applications | Purity determination, impurity profiling, and quantitative analysis. | Identification of volatile impurities and degradation products. |
Table 2: Spectroscopic Methods
| Parameter | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Measures the absorption of infrared radiation by molecular vibrations. | Measures the mass-to-charge ratio of ionized molecules. |
| Information Provided | Detailed molecular structure, including connectivity and stereochemistry.[4][5] | Presence of functional groups. | Molecular weight and fragmentation patterns.[6] |
| Sample Preparation | Dissolution in a deuterated solvent.[7] | Minimal; can be analyzed as a solid, liquid, or gas.[8] | Typically introduced via a chromatographic system (GC-MS, LC-MS).[9] |
| Key Advantages | Unambiguous structure elucidation.[5] | Fast and non-destructive. | High sensitivity and specificity. |
| Common Applications | Structural confirmation of the main component and impurities.[4] | Identification of key functional groups. | Molecular weight determination and impurity identification.[6] |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols are based on established methods for similar pyridine N-oxide compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method for Pyridine N-Oxide Derivatives
This method is adapted from a reverse-phase HPLC analysis of pyridine derivatives.[1]
-
Instrumentation : An HPLC system equipped with a UV-Vis or DAD detector.
-
Column : Waters Symmetry C18, 150 x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase : A gradient mixture of 10 mmol KH₂PO₄/H₃PO₄ buffer and acetonitrile.[1]
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 30°C.[1]
-
Detection : UV detection at 230 nm.[1]
-
Sample Preparation : Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Pyridine N-oxide Analysis
This protocol is based on a general method for the analysis of pyridine N-oxide.[3]
-
Instrumentation : A GC-MS system.
-
Column : A suitable capillary column for the analysis of polar compounds.
-
Carrier Gas : Helium.[3]
-
Injector Temperature : 250°C.
-
Oven Temperature Program : Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer : Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
-
Sample Preparation : Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) [7]
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation : A 400 or 500 MHz NMR spectrometer.
-
Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.
Infrared (IR) Spectroscopy [8]
-
Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, analyze the sample as a thin film on a salt plate if it is a liquid.
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical methods described.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical relationships in spectroscopic analysis.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. Separation of Methyl 4-nitropyridine-2-carboxylate 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Pyridine N-oxide - analysis - Analytice [analytice.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of the Electronic Properties of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide: A Computational Perspective
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the electronic properties of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide against related pyridine N-oxide derivatives. This document synthesizes available computational data to predict and understand the impact of substituent groups on the electronic structure of this class of compounds.
The introduction of a fluorine atom, a methyl group, and a nitro group to the pyridine N-oxide scaffold is expected to significantly modulate its electronic properties, influencing its reactivity, polarity, and potential as a pharmacological agent.[1] Pyridine N-oxide derivatives are of considerable interest in medicinal chemistry due to their diverse biological activities, which are intrinsically linked to their electronic characteristics.[2] This guide leverages computational studies on analogous compounds to provide a foundational understanding of this compound.
Comparative Electronic Properties
The electronic properties of this compound can be inferred by comparing it with well-characterized parent compounds and derivatives. Key electronic descriptors include dipole moment, HOMO-LUMO energy gap, and bond parameters. The following table summarizes a comparative analysis based on existing literature for related molecules.
| Compound | Key Substituents | Predicted Impact on Electronic Properties | Reference Compound Data |
| This compound | -F, -CH3, -NO2, N-O | - Fluorine: Strong electron-withdrawing group, increases electrophilicity. - Methyl: Electron-donating group, influences regioselectivity. - Nitro: Potent electron-withdrawing group, significantly lowers LUMO energy. - N-Oxide: Increases polarity and acts as both a hydrogen bond acceptor and donor.[3] | No direct experimental/computational data available. |
| Pyridine N-oxide | N-O | Baseline for comparison. Possesses a significant dipole moment.[4] | Dipole Moment: ~4.37 D[4] |
| 4-Nitropyridine N-oxide | -NO2, N-O | The electron-withdrawing nitro group decreases the N-O bond length and increases the ipso-angle of the pyridine ring.[2] | N-O Bond Length: Shorter than pyridine N-oxide.[2] |
| 4-Methylpyridine N-oxide | -CH3, N-O | The electron-donating methyl group leads to an increase in the N-O bond length.[2] | N-O Bond Length: Longer than pyridine N-oxide.[2] |
| 2-Fluoro-5-nitropyridine | -F, -NO2 | The fluorine and nitro groups enhance the electrophilic character of the pyridine ring. | No specific electronic property data available in the provided context. |
Computational Methodology for Electronic Structure Analysis
The electronic properties of pyridine N-oxide derivatives are typically investigated using quantum chemical calculations, primarily Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).[2] A standard computational workflow for analyzing a novel compound like this compound is outlined below.
Caption: A typical workflow for the computational analysis of electronic properties.
Experimental Protocols for Validation
Experimental validation of computational predictions is crucial. Key experimental techniques for characterizing the electronic properties of novel compounds include:
-
X-ray Crystallography: To determine the precise molecular geometry, including bond lengths and angles, which are influenced by the electronic distribution.[2]
-
Spectroscopy (UV-Vis, IR, NMR): UV-Vis spectroscopy provides information about electronic transitions.[5][6] Infrared (IR) spectroscopy can probe the vibrational frequencies of bonds like the N-O bond, which is sensitive to the electronic environment.[3] Nuclear Magnetic Resonance (NMR) spectroscopy reveals details about the chemical environment of atoms, which is dictated by the electron density.[3]
-
Electrochemical Methods: Techniques like cyclic voltammetry can be used to experimentally determine redox potentials, which are related to the HOMO and LUMO energies.[7]
Signaling Pathway and Logical Relationship Visualization
The electronic properties of a molecule like this compound directly influence its potential interactions within a biological system. The following diagram illustrates the logical relationship between molecular electronic properties and potential biological activity.
Caption: Relationship between electronic properties and biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking the synthesis of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed synthetic pathway for 5-Fluoro-2-methyl-4-nitropyridine 1-oxide against an established method for a structurally related compound, 3-Fluoro-4-nitropyridine 1-oxide. The comparison focuses on reaction efficiency, offering a benchmark for researchers engaged in the synthesis of fluorinated pyridine N-oxide derivatives, which are crucial building blocks in medicinal chemistry and drug discovery.
Comparative Synthesis Data
The following table summarizes the key quantitative data for the proposed synthesis of this compound and a literature-reported method for 3-Fluoro-4-nitropyridine 1-oxide.
| Parameter | Proposed Synthesis: this compound | Alternative Method: 3-Fluoro-4-nitropyridine 1-oxide |
| Starting Material | 5-Bromo-2-methylpyridine | 3-Fluoropyridine |
| Key Intermediates | 5-Bromo-2-methylpyridine 1-oxide, 5-Bromo-2-methyl-4-nitropyridine 1-oxide | 3-Fluoropyridine 1-oxide |
| Overall Yield | ~32% (Estimated) | Not explicitly stated, multi-step |
| Step 1 Yield | N-Oxidation: 95%[1] | N-Oxidation: 96.2% |
| Step 2 Yield | Nitration: 90%[2] | Nitration: Yield not specified |
| Step 3 Yield | Fluorination: ~37% (Analogous reaction)[3] | - |
| Key Reagents | Hydrogen peroxide, Acetic acid, Sulfuric acid, Fuming nitric acid, Tetrabutylammonium fluoride (TBAF) | Hydrogen peroxide, Acetic acid, Fuming nitric acid, Sulfuric acid |
| Reaction Conditions | N-Oxidation: 70-80°C; Nitration: 90°C; Fluorination: Room Temperature | N-Oxidation: 70-80°C; Nitration: <0°C |
Proposed Synthetic Workflow
The proposed synthesis for this compound is a three-step process commencing with the N-oxidation of 5-bromo-2-methylpyridine, followed by nitration and subsequent nucleophilic aromatic substitution to introduce the fluorine atom.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 5-Bromo-2-methylpyridine 1-oxide [1] In a suitable reaction vessel, 5-bromo-2-methylpyridine (80 g, 462 mmol) is suspended in glacial acetic acid (300 ml). To this suspension, 35% aqueous hydrogen peroxide is added. The reaction mixture is heated in a water bath at 70-80°C for 3 hours. An additional portion of hydrogen peroxide (35 ml) is then added, and the mixture is maintained at the same temperature for another 9 hours. The mixture is then concentrated under vacuum to approximately 100 ml, diluted with water (100 ml), and concentrated again as much as possible. Upon cooling to room temperature, the product precipitates. The solid is collected by filtration and washed with cold ethanol (2 x 50 ml) to afford 5-bromo-2-methylpyridine 1-oxide as a white solid (Yield: ~95%).
Step 2: Synthesis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide [2] 5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol) is dissolved in sulfuric acid (4 mL) and the solution is cooled to 0°C in an ice bath. Fuming nitric acid (3 mL) is added dropwise to the cooled solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 90°C for 2 hours. The reaction is subsequently cooled in an ice bath and the pH is carefully adjusted to 10 with a 2 M aqueous sodium carbonate solution. The resulting solution is extracted twice with dichloromethane. The combined organic extracts are dried over magnesium sulfate and concentrated under reduced pressure to yield 5-bromo-2-methyl-4-nitropyridine 1-oxide (Yield: 90%).
Step 3: Synthesis of this compound (Proposed) This protocol is based on an analogous fluorination of 3-bromo-4-nitropyridine N-oxide.[3]
To a solution of 5-bromo-2-methyl-4-nitropyridine 1-oxide in anhydrous dimethyl sulfoxide (DMSO), tetrabutylammonium fluoride (TBAF) (0.5 equivalents) is added at room temperature. The reaction mixture is stirred for several minutes. The formation of the product is monitored by a suitable chromatographic technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound. The expected yield, based on the analogous reaction, is approximately 37%.
Alternative Method: Synthesis of 3-Fluoro-4-nitropyridine 1-oxide
Step 1: Synthesis of 3-Fluoropyridine 1-oxide In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, 3-fluoropyridine (40g) is mixed with acetic acid (200ml) and 35% hydrogen peroxide (40ml). The mixture is heated on a water bath at 70-80°C for 3 hours. Additional hydrogen peroxide (25 ml) is added dropwise, and heating is continued for another 9 hours. The mixture is concentrated under reduced pressure to about 100 ml, diluted with 100 ml of water, and the water is removed by distillation under reduced pressure. The residue is neutralized with anhydrous sodium carbonate to a strongly alkaline pH and extracted with chloroform. The chloroform extract is dried with anhydrous sodium sulfate and the solvent is evaporated to yield 3-fluoropyridine 1-oxide as a reddish-brown oily liquid.
Step 2: Synthesis of 3-Fluoro-4-nitropyridine 1-oxide A solution of 3-fluoropyridine 1-oxide in concentrated sulfuric acid is prepared and cooled in an ice-salt bath to below 0°C. Fuming concentrated nitric acid is added dropwise while maintaining vigorous stirring and the low temperature. After the addition is complete, the mixture is stirred at 0°C for 3.5 hours. The reaction mixture is then slowly poured into crushed ice with vigorous stirring. The precipitated white crystals are filtered, washed with ice water until neutral, rinsed with a small amount of ice-cold methanol, and dried under vacuum at 60°C to a constant weight to obtain 3-fluoro-4-nitropyridine 1-oxide.
Discussion
The proposed synthesis of this compound leverages well-established N-oxidation and nitration reactions with high reported yields for the initial steps. The final, crucial fluorination step is projected based on a closely related nucleophilic aromatic substitution, suggesting a moderate yield. This route offers a clear and logical progression to the target molecule.
The alternative synthesis of 3-Fluoro-4-nitropyridine 1-oxide also employs a two-step sequence of N-oxidation followed by nitration. While the N-oxidation step proceeds with a very high yield, the nitration is performed at a significantly lower temperature, which might be a consideration for process safety and energy consumption on a larger scale.
The choice between these synthetic strategies would depend on the availability of starting materials, desired scale, and the specific requirements for purity and yield. The proposed method for the synthesis of this compound provides a solid foundation for further optimization studies, particularly for the fluorination step, to enhance the overall efficiency of the process.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, a compound that, due to its chemical structure, requires careful management as hazardous waste.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols can be established by examining data from structurally similar compounds. These include other fluorinated and nitrated pyridine derivatives. The overarching principle is to treat this compound with a high degree of caution, assuming it possesses properties such as potential toxicity, and skin and eye irritation.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Safety Considerations:
-
Avoid Contact: Prevent the compound from coming into contact with skin, eyes, or clothing.[1][2][3]
-
Prevent Inhalation and Ingestion: Do not breathe in dust or fumes.[1][2][4] Do not eat, drink, or smoke when handling this product.[2]
-
Emergency Procedures: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek prompt medical attention for any exposure.[5]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[4]
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep chlorinated and non-chlorinated solvent waste separate.[6]
-
-
Containerization:
-
Collect all waste containing this compound, including contaminated consumables like gloves and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
The container must be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other components of the waste mixture.
-
-
Storage:
-
Institutional Disposal Program:
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning procedure. Collect all decontamination materials as hazardous waste.
-
Quantitative Data Summary
The following table summarizes key hazard information gleaned from analogous compounds, which should be considered as potential properties of this compound until specific data is available.
| Hazard Classification | Compound Analogue | GHS Category | Source |
| Acute Oral Toxicity | 4-Nitropyridine N-oxide | Category 3 | [2] |
| Skin Corrosion/Irritation | 4-Nitropyridine N-oxide, 2-Fluoro-5-nitropyridine | Category 2 | [1][2] |
| Serious Eye Damage/Irritation | 4-Nitropyridine N-oxide, 2-Fluoro-5-nitropyridine | Category 2 | [1][2] |
| Specific target organ toxicity (single exposure) | 4-Nitropyridine N-oxide, 2-Fluoro-5-nitropyridine | Category 3 (Respiratory system) | [1][2] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, in alignment with institutional and regulatory standards.
References
Personal protective equipment for handling 5-Fluoro-2-methyl-4-nitropyridine 1-oxide
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 5-Fluoro-2-methyl-4-nitropyridine 1-oxide. The following recommendations are based on best practices for handling structurally similar hazardous chemicals and are intended for use by trained professionals in a laboratory setting.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 113209-88-4 |
| Molecular Formula | C₆H₅FN₂O₃[1] |
| Appearance | Likely a solid[2] |
| Hazards | Based on similar compounds, it is expected to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[2][3][4] |
Personal Protective Equipment (PPE)
Due to the potential hazards associated with this compound, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with side shields or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be required for splash hazards.[5] |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile or neoprene gloves are recommended.[5] Inspect gloves before each use and dispose of them after contact with the chemical.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[5] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if dust or aerosols are generated.[2] A respiratory protection program that includes fit testing should be in place.[5][6] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot. |
Experimental Protocols
Handling and Operational Plan:
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize inhalation of dust or vapors.[7] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Personal Protective Equipment (PPE) Check : Before handling, ensure all required PPE is donned correctly.
-
Weighing and Transfer : When weighing or transferring the solid, use techniques that minimize dust generation.
-
Solution Preparation : When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly.[2] Decontaminate the work area.
Disposal Plan:
-
Waste Segregation : All waste contaminated with this compound, including empty containers, gloves, and absorbent materials, must be treated as hazardous waste.
-
Waste Collection : Collect waste in a designated, labeled, and sealed container.
-
Disposal : Dispose of the hazardous waste through an approved waste disposal plant.[2] Do not dispose of it down the drain or in regular trash.
Emergency Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
Safety Workflow
Caption: Safety workflow from preparation to disposal.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. americanchemistry.com [americanchemistry.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
